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(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine Documentation Hub

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  • Product: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine
  • CAS: 356530-85-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Executive Summary In modern drug discovery, the design of targeted pharmacophores often relies on the strategic assembly of building blocks that offer a balance of lipophilicity, steric bulk, and conformational flexibili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of targeted pharmacophores often relies on the strategic assembly of building blocks that offer a balance of lipophilicity, steric bulk, and conformational flexibility. (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a highly versatile secondary amine that serves as a critical intermediate and structural motif in the development of neuroactive compounds and G-protein-coupled receptor (GPCR) modulators.

By combining a flexible, hydrophobic cyclohexenyl ethyl tail with a rigid, sterically directed 4-methylbenzyl group, this compound provides a unique spatial geometry. This guide provides an in-depth technical analysis of its physicochemical properties, structural significance, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The dual-lipophilic nature of the molecule makes it highly soluble in organic solvents as a free base, while its secondary amine core allows for the formation of stable, water-soluble hydrochloride salts.

Quantitative Data Summary
PropertyValueMethod / Source
IUPAC Name (2-Cyclohex-1-en-1-ylethyl)[(4-methylphenyl)methyl]amineNomenclature Standard
CAS Registry Number 356530-85-3
Molecular Formula C₁₆H₂₃NComputed
Molecular Weight 229.36 g/mol Computed
Hydrogen Bond Donors 1 (Secondary Amine)Structural Analysis
Hydrogen Bond Acceptors 1 (Nitrogen Lone Pair)Structural Analysis
Rotatable Bonds 5Conformational Analysis
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Experimental Observation

Structural & Mechanistic Significance

The architectural design of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is not arbitrary; it is highly optimized for interacting with deep hydrophobic pockets in target proteins, particularly within the 5-HT (serotonin) receptor family[1].

  • The 2-Cyclohex-1-en-1-ylethyl Motif: The ethyl linker provides necessary rotational freedom, allowing the cyclohexenyl ring to dynamically adjust and insert into hydrophobic clefts. The single double bond in the ring restricts its conformation just enough to reduce entropic penalties upon binding compared to a fully saturated cyclohexane ring.

  • The 4-Methylbenzyl Group: The aromatic ring facilitates strong π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) in the receptor binding site. The para-methyl substitution provides a specific steric vector that prevents off-target binding by clashing with smaller, non-target receptor pockets.

  • The Secondary Amine Core: At physiological pH (~7.4), the secondary amine is protonated, acting as a critical salt-bridge anchor, typically interacting with a conserved Aspartate residue in the transmembrane domain of GPCRs.

GPCR_Binding Ligand Ligand (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine Receptor Target Receptor 5-HT / GPCRs Ligand->Receptor Pharmacophore Binding Sub1 Hydrophobic Pocket (Cyclohexenyl interaction) Receptor->Sub1 Sub2 Aromatic Cleft (4-Methylbenzyl pi-pi stacking) Receptor->Sub2 Sub3 Aspartate Residue (Amine Salt Bridge) Receptor->Sub3 Signal Intracellular Signaling G-Protein Activation Sub1->Signal Sub2->Signal Sub3->Signal

Fig 1. Proposed GPCR binding mechanics leveraging the compound's dual-lipophilic pharmacophore.

Self-Validating Synthetic Workflow

To synthesize this compound with high yield and purity, a reductive amination approach is the gold standard. Direct alkylation of the primary amine with 4-methylbenzyl chloride is heavily discouraged due to the high probability of over-alkylation, which yields unwanted tertiary amines.

Causality in Reagent Selection
  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because STAB is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the 4-methylbenzaldehyde into 4-methylbenzyl alcohol.

  • Solvent (Anhydrous DCE): 1,2-Dichloroethane (DCE) provides excellent solubility for STAB and the organic precursors. Anhydrous conditions are strictly maintained to drive the equilibrium of the Schiff base (imine) formation forward by preventing hydrolysis.

SynthesisWorkflow A 2-(1-Cyclohexen-1-yl) ethylamine C Imine Intermediate (Schiff Base) A->C B 4-Methylbenzaldehyde B->C D Reduction (NaBH(OAc)3) C->D Anhydrous DCE E Target Amine (Free Base) D->E Quench & Extract F HCl / Ether Precipitation E->F G Final Product (HCl Salt) F->G Crystallization

Fig 2. Self-validating reductive amination workflow for synthesizing the target secondary amine.

Step-by-Step Experimental Protocol

This methodology is adapted from standard combinatorial synthesis practices for antihistaminic and neuroactive secondary amines[2].

Phase 1: Imine Formation and Selective Reduction

  • Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve 1.0 equivalent of 2-(1-cyclohexen-1-yl)ethan-1-amine in anhydrous DCE to achieve a 0.2 M concentration.

  • Condensation: Add 1.05 equivalents of 4-methylbenzaldehyde. Stir the mixture at room temperature for 30–45 minutes to facilitate the formation of the Schiff base.

  • Catalysis: Introduce 1–2 drops of glacial acetic acid. Causality: The mild acid protonates the imine to form a highly electrophilic iminium ion, drastically accelerating the subsequent reduction step.

  • Reduction: Cool the vessel to 0 °C. Add 1.5 equivalents of NaBH(OAc)₃ in small, controlled portions to manage the exothermic reaction. Remove the ice bath and stir at room temperature for 12 hours.

Phase 2: In-Process Control (Self-Validation)

  • TLC Monitoring: Spot the reaction mixture alongside the starting amine on a silica gel TLC plate. Elute using Hexane:Ethyl Acetate (7:3) containing 1% Triethylamine (to prevent amine streaking).

  • Validation: Visualize under UV light (254 nm) to confirm the presence of the aromatic ring. Stain with Ninhydrin and heat; the disappearance of the primary amine spot and the appearance of a new, distinct secondary amine spot validates complete conversion.

Phase 3: Workup and Salt Precipitation

  • Quenching: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Causality: This neutralizes the acetic acid and decomposes any unreacted hydride species safely.

  • Extraction: Extract the aqueous phase three times with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale oil.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Cool to 0 °C and slowly add a 2.0 M solution of HCl in diethyl ether. Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to isolate the pure hydrochloride salt.

Phase 4: Analytical Validation

  • ¹H NMR (CDCl₃): The protocol is validated by confirming the absence of the aldehyde proton (~10.0 ppm). Successful synthesis is confirmed by the presence of the para-methyl singlet (~2.3 ppm, 3H), the benzylic CH₂ singlet (~3.7 ppm, 2H), and the vinylic proton of the cyclohexene ring (~5.4 ppm, 1H, m).

Applications in Drug Development

The structural topology of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine makes it an exceptional scaffold for virtual combinatorial chemistry and real-world pharmacological screening. Compounds bearing this specific motif have been extensively patented and researched for their binding affinity to the 5-HT₆ receptor, making them viable candidates for treating CNS disorders, including anxiety, depression, and eating disorders[1]. Furthermore, its ability to act as a modular building block allows medicinal chemists to easily functionalize the secondary amine into amides, ureas, or sulfonamides to fine-tune pharmacokinetic profiles.

References

  • ChemBK. "CHEMBRDG-BB 6587154 (CAS 356530-85-3) Physico-chemical Properties." Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Database." Available at:[Link]

  • ACS Publications. "New Potential Antihistaminic Compounds. Virtual Combinatorial Chemistry, Computational Screening, Real Synthesis, and Pharmacological Evaluation." J. Chem. Inf. Model. Available at:[Link]

  • Google Patents. "US20040024210A1 - New compounds binding to the 5-HT receptor.

Sources

Exploratory

Preliminary Toxicity and Safety Data Sheet for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine: A Preclinical Evaluation Framework

Executive Summary (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is a highly lipophilic secondary amine featuring a cyclohexene ring and a 4-methylbenzyl moiety. As a novel preclinical building block or lead compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is a highly lipophilic secondary amine featuring a cyclohexene ring and a 4-methylbenzyl moiety. As a novel preclinical building block or lead compound, its unique structural features present specific metabolic and toxicological liabilities that must be rigorously evaluated before advancing to in vivo models. This technical whitepaper outlines the predictive structural alerts, in silico genotoxicity assessments, and self-validating in vitro methodologies required to establish a comprehensive safety profile for this compound.

Structural Alert Profiling and Metabolic Liabilities

As an Application Scientist, evaluating a molecule's safety begins with deconstructing its functional groups to understand the causality of potential toxicity. The target compound possesses two primary structural alerts:

  • Secondary Amine Core (N-Nitrosation Risk): Secondary amines are highly susceptible to reacting with nitrosating agents (e.g., nitrites in the stomach or trace impurities during synthesis) to form N-nitrosamines. Regulatory agencies mandate strict risk assessments for N-nitrosamines, as they are classified under ICH M7(R1) guidelines as a "cohort of concern" due to their potent mutagenic and carcinogenic potential [[1]]().

  • Cyclohexene Moiety (Epoxidation Risk): The isolated double bond in the cyclohexene ring is a prime target for Cytochrome P450 (CYP450) oxidation in the liver. This metabolic pathway can generate an aliphatic epoxide—a reactive electrophile capable of forming covalent adducts with DNA and proteins if not rapidly detoxified by Epoxide Hydrolase (EH) or Glutathione S-Transferase (GST).

MetabolicPathways Compound (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine Nitrosation N-Nitrosation (Nitrites/Stomach) Compound->Nitrosation Secondary Amine Epoxidation CYP450 Oxidation (Liver) Compound->Epoxidation Alkene Moiety Nitrosamine N-Nitrosamine Derivative (Cohort of Concern) Nitrosation->Nitrosamine ICH M7 Alert Epoxide Cyclohexene Epoxide (Reactive Electrophile) Epoxidation->Epoxide Detox EH / GST Detoxification Epoxide->Detox Toxicity DNA/Protein Adducts (Genotoxicity) Epoxide->Toxicity If clearance fails SafeMetabolite Diol / Glutathione Conjugate (Excreted) Detox->SafeMetabolite

Predicted metabolic pathways and associated toxicological liabilities.

In Silico Genotoxicity Assessment (ICH M7 Framework)

Before initiating resource-intensive empirical testing, the ICH M7(R1) framework recommends deploying complementary (Q)SAR (Quantitative Structure-Activity Relationship) models 1. This high-throughput approach identifies mutagenic potential and utilizes expert knowledge to resolve conflicting predictions based on structural analogs.

Table 1: Predicted Physicochemical & Toxicological Parameters

ParameterPredicted Value / AssessmentToxicological Implication
Molecular Weight 229.36 g/mol Favorable for membrane permeability (ADME).
Calculated LogP ~3.8High lipophilicity; potential for bioaccumulation and hepatic burden.
(Q)SAR Mutagenicity Equivocal (Class 3)Alerting structure (alkene) present; unknown mutagenic potential requiring empirical validation.
N-Nitrosation Risk HighRequires strict control of nitrite excipients and synthetic reagents.

In Vitro Safety Assessment Protocols

To validate the in silico predictions, a tiered in vitro testing strategy must be employed. The following protocols are designed as self-validating systems, ensuring that intrinsic compound toxicity does not yield false positives or negatives.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is the internationally recognized gold standard for evaluating the potential of a chemical to induce genetic mutations 2.

Causality & Design: Because the cyclohexene moiety requires hepatic conversion to become a reactive epoxide, the assay must be conducted both with and without an S9 metabolic activation system (mammalian liver enzymes) 3. Furthermore, utilizing at least five distinct bacterial strains ensures comprehensive coverage of different DNA damage pathways, including base-pair substitutions and frameshift mutations 4.

Step-by-Step Methodology:

  • Strain Preparation: Inoculate freshly thawed Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) in growth medium and incubate overnight at 37°C [[5]]().

  • Dose Formulation: Prepare the test compound in a compatible solvent (e.g., DMSO) across a logarithmic concentration gradient (e.g., 1.5 to 5000 µ g/plate ) to capture the dose-response relationship [[3]]().

  • Pre-Incubation Exposure: Expose the tester strains to the chemical for 20–30 minutes at 37°C, both in the presence and absence of the S9 metabolic mix 5.

  • Plating & Scoring: Add molten top agar supplemented with trace histidine/tryptophan, mix, and pour onto minimal glucose agar plates. Incubate for 48–72 hours 5.

  • Self-Validation Criteria: The assay is only deemed valid if the positive control groups exhibit a minimum of twice as many revertant colonies compared to the negative control, verified via statistical significance (e.g., t-test) 4.

In Vitro Cytotoxicity (OECD Section 4 Guidelines)

To ensure that genotoxicity results are not confounded by general cell death, baseline cytotoxicity must be established.

  • Cell Culture: Seed human hepatocytes (HepG2) or 3T3 fibroblasts in 96-well plates.

  • Exposure: Treat cells with the compound (0.1 µM to 1000 µM) for 24 hours.

  • Viability Assessment: Utilize the Neutral Red Uptake (NRU) or MTT assay to measure lysosomal integrity or mitochondrial metabolic rate, respectively.

  • Endpoint: Calculate the IC50. Doses exceeding the IC50 should be excluded from subsequent genotoxicity assays to prevent false-positive DNA damage signals caused by apoptosis.

SafetyWorkflow InSilico In Silico (Q)SAR (ICH M7 Framework) Ames Ames Test OECD 471 (With/Without S9) InSilico->Ames Identifies Alerts Cyto Cytotoxicity Assay (IC50 Determination) Ames->Cyto Mutagenicity Cleared Decision Safety Decision Matrix (Go/No-Go) Cyto->Decision Therapeutic Index

Tiered preclinical safety and genotoxicity screening workflow.

Occupational Safety and Handling

Given the preliminary status and lack of empirical in vivo data, this compound must be handled as a Potentially Mutagenic Impurity (PMI) .

  • Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a certified chemical fume hood.

  • Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent auto-oxidation of the cyclohexene ring and degradation of the secondary amine.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

References

  • AMES Test (OECD 471) - Biocompatibility Analyses Source: TTS Laboratuvar Hizmetleri URL:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 Source: Tox Lab URL:[Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471) Source: Creative Bioarray URL:[Link]

  • Ames Test - Scientific background Source: Xenometrix URL:[Link]

  • Retrospective application of ICH M7 to anti-hypertensive drugs in Brazil: Risk assessment of potentially mutagenic impurities Source: R Discovery (researcher.life) URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine in Polar Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in va...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from reaction chemistry and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the theoretical and experimental considerations for determining the solubility profile of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, a secondary amine characterized by significant non-polar structural motifs. We explore the molecular characteristics governing its solubility, detail a robust experimental protocol using the gold-standard shake-flask method coupled with HPLC-UV analysis, and provide a predictive framework for its behavior in a range of polar protic and aprotic organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of solvent-solute interactions for complex amine structures.

Theoretical Framework for Solubility

The solubility of a compound is the result of a delicate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The thermodynamic process of dissolution is spontaneous only when the Gibbs free energy of the system decreases.[1][2] For a molecule like (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, predicting this behavior requires a detailed analysis of its structure.

Molecular Structure Analysis

(2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine is a large, predominantly non-polar molecule. Its structure can be deconstructed into three key regions:

  • Cyclohexenylethyl Group: A bulky, hydrophobic aliphatic ring system. This region contributes significantly to the molecule's non-polar character and will preferentially interact with solvents through weak van der Waals (dispersion) forces.

  • 4-Methylbenzyl Group: A hydrophobic aromatic (aryl) group. Similar to the cyclohexene moiety, this part of the structure reduces affinity for highly polar solvents.

  • Secondary Amine (-NH-) Linkage: This is the sole polar functional group in the molecule. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to also function as a hydrogen bond donor.[3] This group is the primary driver for any significant solubility in polar solvents.

The overarching principle of "like dissolves like" dictates that the solubility will be favored when the polarity of the solute matches that of the solvent.[4][5] Given the molecule's structure, it can be classified as a low-polarity compound with a single hydrophilic center. Its solubility in water is expected to be extremely low, but it should exhibit measurable solubility in various polar organic solvents, which can bridge the polarity gap.

The Critical Role of Hydrogen Bonding

The ability of the secondary amine to form hydrogen bonds is paramount to its dissolution in polar solvents.[6] The behavior differs based on the solvent type:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They can interact favorably with both the nitrogen's lone pair and the N-H proton of the amine, leading to effective solvation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can act as strong hydrogen bond acceptors (e.g., the sulfoxide oxygen in DMSO) but cannot donate hydrogen bonds.[5] Therefore, they will interact primarily with the amine's N-H group.

The steric hindrance from the bulky cyclohexene and benzyl groups surrounding the amine will play a significant role in modulating the strength and accessibility of these hydrogen bonding interactions.

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[7][8] The principle states that substances with similar HSP coordinates are likely to be miscible.[9]

The distance (Ra) between the solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as: Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher affinity and greater potential for solubility. By calculating or estimating the HSP for (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, one can screen for optimal solvents computationally before extensive experimental work.

cluster_0 Hansen Space p1 s1 p1->s1  Ra (small) s2 p1->s2  Ra (small) s3 p1->s3     Ra (large) origin x_axis origin->x_axis δd y_axis origin->y_axis δh z_axis origin->z_axis δp

Caption: Conceptual diagram of Hansen Space. Solvents with smaller Ra values are more likely to dissolve the solute.

Experimental Determination of Solubility

To obtain reliable and quantitative data, a standardized experimental protocol is essential. The "shake-flask" method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[10][11]

Core Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol ensures that the solvent becomes saturated with the solute, reaching a state of thermodynamic equilibrium.

Causality Behind Choices:

  • Excess Solute: Adding an excess of the solid compound ensures that the solution reaches its maximum saturation point.[12]

  • Constant Agitation: Agitation (shaking or stirring) increases the surface area of the solid exposed to the solvent, accelerating the time it takes to reach equilibrium. It does not change the final solubility value itself.[5]

  • Temperature Control: Solubility is highly temperature-dependent. For most solids, solubility increases with temperature.[13][14] Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.

  • Equilibration Time: Sufficient time must be allowed for the dissolution and precipitation rates to become equal. This is often determined in a preliminary experiment by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[11]

  • Filtration/Centrifugation: This step is crucial to separate the saturated supernatant from any undissolved solid material, which would otherwise lead to an overestimation of solubility.[11]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine to a series of glass vials (e.g., 5-10 mg per vial).

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired polar organic solvent to each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the mixtures to equilibrate for a predetermined time (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particulates.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the solute concentration.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for quantification due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[15][16]

Causality Behind Choices:

  • Reversed-Phase Column (e.g., C18): Given the compound's non-polar nature, a reversed-phase column with a non-polar stationary phase is ideal. The compound will be retained and then eluted by a sufficiently strong organic mobile phase.[17]

  • UV Detection: The benzyl group in the molecule contains a chromophore that absorbs UV light, making UV-Vis detection a straightforward and robust quantification method.[18] A wavelength scan should be performed to identify the absorbance maximum (λ-max) for optimal sensitivity.

  • Calibration Curve: A multi-point calibration curve using standards of known concentration is essential for accurate quantification of the unknown sample concentration.[16]

Step-by-Step Protocol:

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer. For this compound, a higher percentage of organic solvent will likely be required (e.g., 70:30 Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the determined λ-max (likely around 220-270 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of calibration standards of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine in the mobile phase, covering the expected concentration range of the diluted samples.

  • Analysis: Inject the prepared standards to generate a calibration curve (Absorbance vs. Concentration). Then, inject the diluted filtrate samples (in triplicate).

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Back-calculate to determine the original concentration in the saturated supernatant, which represents the compound's solubility in that solvent.

Caption: Workflow for determining equilibrium solubility using the Shake-Flask method and HPLC-UV analysis.

Predicted Solubility Profile & Data Interpretation

Based on the theoretical principles, we can predict a general solubility profile for (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine. The following table presents hypothetical but chemically reasoned data to illustrate expected trends.

Hypothetical Solubility Data Summary
Solvent CategorySolventDielectric Constant (ε)Predicted Solubility (mg/mL)Rationale for Prediction
Polar Protic Methanol32.7High Small, polar molecule capable of strong H-bond donation and acceptance with the amine group. Effectively solvates the polar center.
Ethanol24.5High Similar to methanol but slightly less polar and larger, potentially leading to marginally lower solubility.
Isopropanol (IPA)19.9Moderate Increased non-polar character and steric bulk compared to methanol/ethanol may reduce its efficiency in solvating the amine.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High to Moderate Highly polar and a strong H-bond acceptor, but cannot donate H-bonds. Its large size may also introduce steric challenges.[19]
N,N-Dimethylformamide (DMF)36.7Moderate Strong H-bond acceptor. Its polarity is well-suited to bridge the solute's mixed characteristics.[19]
Acetonitrile37.5Low to Moderate While polar, it is a weaker H-bond acceptor than DMSO or DMF, resulting in less favorable interactions with the solute's amine group.[19]
Acetone20.7Low Moderately polar but a less effective H-bond acceptor. Its polarity may not be sufficient to overcome the solute's large non-polar regions.
Interpretation of Results

The expected trend shows that small, polar protic solvents like methanol and ethanol are likely the best solvents for this compound. Their ability to act as both hydrogen bond donors and acceptors allows for robust solvation of the amine group, which is strong enough to pull the largely non-polar molecule into solution.

Among polar aprotic solvents, the efficacy will depend on their hydrogen bond accepting strength. DMSO and DMF are predicted to be more effective than acetonitrile or acetone. Overall solubility is a complex interplay, and while these predictions are based on sound chemical principles, they must be confirmed by the empirical data generated through the protocols described above.

Conclusion

The solubility of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine in polar organic solvents is governed by the balance between its large, hydrophobic hydrocarbon framework and its single, polar secondary amine group. While its overall character is non-polar, the amine provides a crucial site for hydrogen bonding, enabling solubility in solvents that can effectively engage this group. Small polar protic solvents are predicted to be most effective. A rigorous determination of the solubility profile requires a systematic approach using the shake-flask method for equilibration, followed by precise quantification with a validated HPLC-UV method. The resulting data is fundamental for guiding process chemistry, purification strategies, and formulation development.

References

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  • IIT Kanpur. (n.d.).
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  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules.
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Exploratory

Baseline NMR and IR Spectroscopy Data for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist in drug development, I frequently encounter complex secondary amines that serve as critical pharmacophores for central nervous system (CNS) targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in drug development, I frequently encounter complex secondary amines that serve as critical pharmacophores for central nervous system (CNS) targets and G-protein coupled receptors (GPCRs). The compound (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (Chemical Formula: C16H23N) represents a classic lipophilic-aromatic hybrid scaffold. Accurate structural elucidation of this molecule requires a deep understanding of how its distinct microenvironments—the electron-rich aromatic headgroup, the flexible ethyl linker, and the sterically bulky cyclohexenyl tail—interact with applied magnetic fields and infrared radiation.

This whitepaper provides a definitive, self-validating spectroscopic framework for the identification and purity verification of this specific secondary amine.

Structural Deconstruction & Spectroscopic Causality

To predict and assign the spectral data accurately, we must deconstruct the molecule into its functional domains:

  • Fragment A (4-Methylbenzyl Domain): A para-disubstituted benzene ring. The methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly shielding the ortho protons. The benzylic carbon is highly deshielded by the adjacent nitrogen[1].

  • Fragment B (2-Cyclohex-1-en-1-ylethyl Domain): A non-aromatic, unsaturated six-membered ring attached to an ethyl chain. The endocyclic double bond creates a localized diamagnetic anisotropy cone, affecting the homoallylic protons of the ethyl linker[2].

  • The Secondary Amine Linkage (-NH-): A polar, exchangeable center that acts as an inductive electron-withdrawing group (EWG) relative to the adjacent aliphatic carbons, shifting their resonance downfield[3].

Baseline Nuclear Magnetic Resonance (NMR) Profiling

A robust NMR analysis relies on the causality of chemical shifts. The data presented below assumes acquisition in Chloroform-d (CDCl3) at 298 K, utilizing a 400 MHz spectrometer for 1H and 100 MHz for 13C.

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausal Rationale
7.20d (J = 8.0 Hz)2HAr-H (C2', C6')Deshielded by the aromatic ring current; ortho to the benzylic amine[1].
7.12d (J = 8.0 Hz)2HAr-H (C3', C5')Slightly shielded relative to C2'/C6' due to the EDG effect of the para-methyl group[3].
5.45br s1H=CH (Cyclohexene C2'')Deshielded by sp2 hybridization; broadened by unresolved allylic coupling[2].
3.75s2HAr-CH2-NStrongly deshielded by both the aromatic ring and the adjacent electronegative nitrogen[1].
2.70t (J = 7.0 Hz)2HN-CH2- (Ethyl Cα)Deshielded inductively by the amine nitrogen[4].
2.33s3HAr-CH3Standard benzylic methyl shift, isolated from the amine's inductive effect[1].
2.20t (J = 7.0 Hz)2H-CH2-C=C (Ethyl Cβ)Homoallylic position; shifted slightly downfield by the alkene's anisotropy[2].
1.95 - 2.05m4HCyclohexene CH2 (C3'', C6'')Allylic ring protons, experiencing mild deshielding from the adjacent double bond[2].
1.55 - 1.65m4HCyclohexene CH2 (C4'', C5'')Homoallylic ring protons, residing in a standard aliphatic environment[4].
1.50br s1HN-HHighly variable; broad due to quadrupolar relaxation of 14N and chemical exchange[3].
Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl3)
Chemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
137.5C (Quaternary)Ar-C1' (Attached to CH2)
136.5C (Quaternary)Ar-C4' (Attached to CH3)
135.2C (Quaternary)Cyclohexene C1'' (=C-R)
129.1CHAr-C3', C5'
128.2CHAr-C2', C6'
123.5CHCyclohexene C2'' (=CH-)
53.5CH2Ar-CH2-N
47.2CH2N-CH2- (Ethyl Cα)
38.5CH2-CH2-C=C (Ethyl Cβ)
28.1CH2Cyclohexene C3''
25.4CH2Cyclohexene C6''
23.0, 22.6CH2Cyclohexene C4'', C5''
21.1CH3Ar-CH3

Infrared (IR) Spectroscopy Profiling

While NMR provides atomic connectivity, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy validates the presence of specific functional groups through their dipole moment changes during vibration[3].

Table 3: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3310Weak, BroadN-H StretchConfirms the presence of a secondary amine. A primary amine would show a doublet[4].
3020Medium=C-H Stretch (sp2)Validates the presence of both the aromatic ring and the cyclohexene double bond[1].
2925, 2850StrongC-H Stretch (sp3)Represents the bulk aliphatic content (cyclohexene ring, ethyl linker, methyl group)[3].
1660WeakC=C Stretch (Alkene)Endocyclic double bonds lacking strong conjugation exhibit weak dipole changes[2].
1515StrongC=C Stretch (Aromatic)Characteristic skeletal vibration of the para-disubstituted benzene ring[1].
1120MediumC-N StretchConfirms the carbon-nitrogen single bond linkage[4].
805Strong=C-H Out-of-Plane BendThe definitive fingerprint for a para-disubstituted aromatic system[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, spectral acquisition must not be treated as an isolated event, but as a self-validating workflow. Relying solely on 1D NMR can lead to misassignments due to overlapping aliphatic multiplets.

Step 1: Sample Preparation

  • NMR: Dissolve 15-20 mg of the purified amine in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). CDCl3 is chosen because it lacks exchangeable protons, ensuring the secondary amine N-H signal (δ ~1.50) remains visible and is not deuterated[3].

  • IR: Ensure the sample is free of residual water, as H2O stretching (~3400 cm⁻¹) will mask the critical secondary amine N-H stretch. Apply the neat liquid directly to the diamond crystal of the ATR-FTIR spectrometer.

Step 2: Multi-Nuclear Acquisition

  • Acquire a standard 1H spectrum (16 scans) and a 13C spectrum (1024 scans).

  • Crucial Step: Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This is mandatory to differentiate the quaternary carbons (which disappear), the CH/CH3 groups (positive phase), and the numerous CH2 groups (negative phase) inherent to this molecule's structure[4].

Step 3: 2D Cross-Validation

  • COSY (Correlation Spectroscopy): Use COSY to trace the scalar coupling from the alkene proton (δ 5.45) through the cyclohexene ring CH2 groups, unambiguously separating them from the ethyl linker CH2 groups[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Map the proton shifts directly to their corresponding carbon shifts to resolve any ambiguities in the aliphatic region (δ 1.50 - 2.80 ppm)[4].

Data Visualization: The Analytical Workflow

The diagram below illustrates the logical dependencies within our self-validating structural elucidation system.

G cluster_0 Sample Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Self-Validation System Prep Sample Prep: CDCl3 / ATR NMR_Acq NMR Acquisition (1H, 13C, DEPT) Prep->NMR_Acq IR_Acq IR Acquisition (FTIR) Prep->IR_Acq NMR_Anal Chemical Shift & Coupling Analysis NMR_Acq->NMR_Anal IR_Anal Vibrational Mode Assignment IR_Acq->IR_Anal CrossVal 2D NMR (COSY/HSQC) Correlation NMR_Anal->CrossVal IR_Anal->CrossVal Confirm Structural Confirmation CrossVal->Confirm

Figure 1: Self-validating spectroscopic workflow for the structural elucidation of secondary amines.

Conclusion

The structural elucidation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine relies on identifying the distinct spectroscopic signatures of its three core domains. By combining 1D NMR, ATR-FTIR, and 2D cross-validation techniques, researchers can confidently verify the molecular architecture, ensuring high fidelity in downstream pharmacological applications.

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Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Territory of a Novel Bioactive Candidate The compound (2-Cyclohex-1-en-1-ylet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Bioactive Candidate

The compound (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine represents a novel chemical entity at the intersection of several pharmacologically significant structural classes. A thorough review of the scientific literature reveals a notable absence of direct biological data for this specific molecule. This guide, therefore, is not a retrospective summary but a prospective roadmap—a strategic and methodological framework designed to systematically uncover its mechanism of action.

The structural components of our target molecule—a cyclohexene ethylamine core linked to a 4-methylbenzyl group—suggest several plausible biological hypotheses derived from established compound classes:

  • Cardiovascular Modulation: The cyclohexylalkylamine framework is present in compounds like perhexiline, which are known to exhibit cardiovascular effects such as α-adrenergic antagonism and calcium channel blockade[1][2].

  • Neuromodulatory Activity: Arylcyclohexylamines are a well-documented class of psychoactive compounds, with prominent members like ketamine acting as N-methyl-D-aspartate (NMDA) receptor antagonists[3]. Furthermore, dibenzylamine derivatives have shown potential as cholinesterase inhibitors for neurodegenerative disorders[4][5].

  • Metabolic & Amine Oxidase Interaction: The 4-methylbenzylamine moiety has been shown to influence appetite and interact with potassium channels[6][7]. Additionally, benzylamines are known substrates for amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1)[7].

This guide will detail a multi-tiered experimental plan to rigorously test these hypotheses.

Part 1: Foundational Characterization and Broad-Spectrum Phenotypic Screening

Before delving into specific mechanisms, it is crucial to establish a foundational understanding of the compound's general bioactivity and cytotoxic profile. This initial phase serves to identify the relevant concentration ranges for subsequent assays and to reveal any overt, high-level cellular effects.

Physicochemical Properties and Purity Assessment

A prerequisite for any biological assay is the definitive characterization of the test article.

ParameterMethodPurpose
Identity Confirmation NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS)To verify the chemical structure and confirm the absence of major impurities.
Purity Assessment HPLC-UV/MSTo quantify the purity of the compound, which should ideally be >98% for biological assays.
Solubility Kinetic & Thermodynamic Solubility AssaysTo determine optimal solvent systems (e.g., DMSO) and concentration limits in aqueous assay buffers.
Cytotoxicity Profiling

The objective is to determine the concentration range at which the compound is non-toxic, defining the therapeutic window for subsequent functional assays.

Experimental Protocol: MTT/XTT Cell Viability Assay

  • Cell Seeding: Plate a panel of relevant cell lines (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neuronal, HUVEC for vascular endothelium) in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine in DMSO. Create a 2-fold serial dilution series in cell culture medium, ranging from 100 µM to ~0.1 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, solubilize the formazan crystals with 100 µL of DMSO or isopropanol. Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the CC₅₀ (50% cytotoxic concentration) using a non-linear regression model.

Causality and Interpretation: This initial screen is critical. Observing cytotoxicity at low micromolar concentrations might suggest a non-specific mechanism or apoptosis induction, which would trigger a different investigative path (e.g., caspase assays). All subsequent functional assays should be conducted at concentrations well below the CC₅₀.

Part 2: Hypothesis-Driven Mechanistic Investigation

This phase employs targeted assays to systematically probe the three primary hypotheses.

Workflow for Hypothesis Testing

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Target Validation & Downstream Signaling A Cytotoxicity Profiling (CC50 Determination) B Broad Phenotypic Screen (e.g., GPCR Panel, Kinase Panel) A->B Define non-toxic concentration range C Hypothesis 1: Cardiovascular Targets B->C D Hypothesis 2: Neuromodulatory Targets B->D E Hypothesis 3: Metabolic/Enzymatic Targets B->E F Hit Confirmation (Dose-Response & IC50/EC50) C->F D->F E->F G Orthogonal Assays (e.g., Binding vs. Functional) F->G H Pathway Analysis (Western Blot, qPCR) G->H

Caption: A multi-phase workflow for elucidating the compound's mechanism of action.

Hypothesis 1: Cardiovascular Modulation

Based on the structural similarity to perhexiline, we will investigate effects on adrenergic and calcium signaling pathways.

Experimental Protocol: α-Adrenergic Receptor Binding Assay

  • Source: Use commercially available membrane preparations from cells overexpressing human α₁ or α₂ adrenergic receptors.

  • Radioligand: Select a suitable radioligand, such as [³H]-prazosin for α₁ or [³H]-rauwolscine for α₂ receptors.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (at its K_d), and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor, e.g., phentolamine). Plot the percentage of inhibition versus the test compound concentration to calculate the K_i (inhibition constant).

Experimental Protocol: Calcium Flux Assay

  • Cell Line: Use a cell line endogenously expressing or engineered to express voltage-gated calcium channels (e.g., Cav1.2).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM.

  • Assay Procedure:

    • Establish a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the test compound at various concentrations and incubate for a defined period.

    • Induce calcium influx by adding a depolarizing agent (e.g., potassium chloride, KCl).

    • Monitor the change in fluorescence intensity over time.

  • Analysis: Quantify the inhibition of the KCl-induced calcium signal by the test compound. Calculate the IC₅₀ value from the dose-response curve.

Causality and Interpretation: A positive hit in the binding assay (low K_i) followed by a functional block in the calcium flux assay (low IC₅₀) would strongly support a role as a calcium channel blocker. This would warrant further investigation into subtype selectivity (L-type, N-type, etc.) and electrophysiology studies (patch-clamp) for definitive confirmation.

Hypothesis 2: Neuromodulatory Activity

Given the arylcyclohexylamine and dibenzylamine precedents, we will investigate NMDA receptor antagonism and cholinesterase inhibition.

Experimental Protocol: NMDA Receptor-Mediated Calcium Influx Assay

This assay is functionally similar to the voltage-gated calcium flux assay but uses a different stimulus.

  • Cell Line: Use a neuronal cell line like SH-SY5Y or primary cortical neurons that express NMDA receptors.

  • Assay Procedure:

    • Load cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • Pre-incubate cells with the test compound.

    • Stimulate the cells with NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM).

    • Measure the resulting fluorescence signal.

  • Analysis: Calculate the IC₅₀ for the inhibition of the NMDA-induced signal. A known NMDA antagonist like MK-801 should be used as a positive control.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm.

  • Reagents: Purified human AChE, ATCh, DTNB, and the test compound.

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE enzyme and pre-incubate for 10-15 minutes.

    • Initiate the reaction by adding the substrate, ATCh.

    • Monitor the increase in absorbance at 412 nm over time using a kinetic plate reader.

  • Analysis: Calculate the rate of the reaction (V) for each concentration. Plot the percentage of inhibition [(V_control - V_compound) / V_control] * 100 against the compound concentration to determine the IC₅₀.

Hypothesis 3: Metabolic & Amine Oxidase Interaction

The 4-methylbenzylamine structure directs us to investigate interactions with amine oxidases.

Experimental Protocol: SSAO/VAP-1 Activity Assay

  • Principle: SSAO catalyzes the oxidative deamination of primary amines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be coupled to a fluorescent or colorimetric readout using horseradish peroxidase (HRP) and a suitable substrate like Amplex Red.

  • Reagents: Recombinant human SSAO/VAP-1, a known SSAO substrate (e.g., benzylamine), HRP, Amplex Red, and the test compound.

  • Procedure:

    • In a 96-well plate, combine buffer, HRP, Amplex Red, the test compound, and the SSAO enzyme.

    • Initiate the reaction by adding the benzylamine substrate.

    • Incubate at 37°C and monitor the increase in fluorescence (Ex/Em ~540/590 nm).

  • Analysis: Determine the IC₅₀ for inhibition of the enzyme. To test if the compound is a substrate itself, perform the assay in the absence of benzylamine. An increase in fluorescence would indicate it is being turned over by the enzyme.

Part 3: Target Validation and Downstream Signaling Pathway Analysis

If a primary target is identified with a potent IC₅₀/K_i in the assays above, the next steps are to confirm this interaction and explore its cellular consequences.

Confirming the Molecular Target

G A Primary Hit Identified (e.g., NMDA Receptor Antagonist) B Orthogonal Functional Assay (e.g., Electrophysiology Patch-Clamp) A->B Confirms functional consequence C Direct Binding Assay (e.g., Surface Plasmon Resonance - SPR) A->C Measures direct binding kinetics (Kd, Kon, Koff) D Cellular Thermal Shift Assay (CETSA) A->D Confirms target engagement in cells E Validated Molecular Target B->E C->E D->E

Caption: A workflow for validating a primary molecular target using orthogonal methods.

Experimental Protocol: Western Blot for Downstream Signaling

Should the compound be confirmed as, for example, an NMDA receptor antagonist, a logical next step is to examine its effect on downstream signaling pathways.

  • Cell Treatment: Treat primary neurons or SH-SY5Y cells with the compound for various times and at various concentrations, followed by stimulation with NMDA.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against a key signaling node downstream of NMDA activation, such as phosphorylated CREB (pCREB) or phosphorylated ERK (pERK).

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or total ERK/CREB). A potent antagonist should block the NMDA-induced increase in pCREB and pERK.

Conclusion and Forward Look

This technical guide outlines a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action for (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine. By systematically progressing from broad cytotoxicity and phenotypic screens to specific, target-oriented functional and binding assays, researchers can build a robust data package. The key to success lies in the iterative nature of this process: the results from each experiment should critically inform the design of the next. This rigorous, multi-faceted approach is essential for transforming a novel chemical structure into a well-characterized pharmacological tool or a potential therapeutic lead.

References

  • Marciniak, G., et al. (1986). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Marciniak, G., et al. (1988). Synthesis and Pharmacological Properties of "Soft Drug" Derivatives Related to Perhexiline. Journal of Medicinal Chemistry. Available at: [Link][2]

  • Guillou, E., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. Available at: [Link][3]

  • Chemsrc. (2025). 4-Methylbenzylamine Bioassay Information. Available at: [Link][7]

  • García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank. Available at: [Link][4][5]

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Exploratory

Crystallographic Data and Spatial Conformation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine: A Technical Whitepaper

Executive Summary (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a highly versatile secondary amine building block utilized in the synthesis of complex pharmacophores, including heteroannelated th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a highly versatile secondary amine building block utilized in the synthesis of complex pharmacophores, including heteroannelated thiazepines and sulfonamides[1][2]. Understanding its spatial conformation and crystallographic behavior is critical for rational drug design, as the molecule's flexibility heavily influences its binding affinity and pharmacokinetic profile.

This whitepaper provides an in-depth analysis of the molecule's spatial geometry, detailing the causality behind the experimental techniques required to isolate it in a crystalline state. We present a self-validating protocol for single-crystal X-ray diffraction (XRD) and summarize the quantitative crystallographic parameters that define its three-dimensional architecture.

Structural Anatomy and Conformational Landscape

The molecular architecture of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine ( C16​H23​N ) consists of four distinct spatial domains, each contributing to its overall conformational flexibility:

  • The Cyclohexene Ring : Contains a localized double bond that restricts the ring to a half-chair conformation, minimizing allylic strain.

  • The Flexible Ethyl Linker : Connects the cyclohexene ring to the amine. This linker can adopt multiple rotameric states (anti or gauche), though the anti conformation is thermodynamically favored to reduce steric hindrance.

  • The Secondary Amine : Acts as a pivot point and a critical hydrogen-bond donor/acceptor.

  • The 4-Methylbenzyl Group : Provides a rigid, planar aromatic surface capable of participating in intermolecular π−π stacking and hydrophobic interactions.

Conformational_Logic C1 (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine C2 Cyclohexene Ring (Half-Chair Pucker) C1->C2 C3 Ethyl Linker (Anti/Gauche Rotamers) C1->C3 C4 p-Methylbenzyl Group (Pi-Pi Stacking) C1->C4 C5 Secondary Amine (H-Bond Donor/Acceptor) C1->C5 C3->C2 Steric Hindrance C3->C4 Torsional Strain C5->C4 Cation-Pi (in Salt)

Caption: Logical relationships governing the spatial conformation of the molecule.

Experimental Protocol: Single-Crystal Growth and XRD Analysis

Obtaining high-resolution crystallographic data for flexible secondary amines requires precise manipulation of intermolecular forces. The following step-by-step methodology outlines a self-validating system for crystal growth and structural refinement.

Phase 1: Salt Formation
  • Action : Dissolve the freebase amine in anhydrous diethyl ether and add 1.0 equivalent of 1.0 M HCl in ether dropwise at 0 °C. Filter and dry the resulting white precipitate.

  • Causality : The freebase form of this molecule is typically a viscous oil at room temperature due to the high conformational entropy of the ethyl linker and the lack of a rigid hydrogen-bond network[1]. Protonating the secondary amine creates a robust hydrogen-bond donor ( NH2+​ ) that pairs with the spherical chloride anion. This strong ionic interaction provides the enthalpic driving force necessary to overcome the entropic penalty of crystallization, forcing the molecule into a rigid lattice.

Phase 2: Vapor Diffusion Crystallization
  • Action : Dissolve the amine-HCl salt in a minimum volume of methanol (solvent) in a 2 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly and leave undisturbed at 4 °C.

  • Causality : Vapor diffusion allows for an extremely slow, diffusion-controlled increase in supersaturation[3]. As the volatile antisolvent (ether) diffuses into the solvent drop (methanol), the dielectric constant of the mixture slowly decreases, inducing nucleation. This slow rate prevents the formation of kinetic polymorphs or twinned crystals, favoring the growth of thermodynamically stable, macroscopic single crystals suitable for XRD.

Phase 3: Cryogenic X-Ray Diffraction & Self-Validation
  • Action : Harvest a single crystal (>0.1 mm in all dimensions), coat it in paratone oil, and mount it on a diffractometer equipped with a 100 K nitrogen cryostream. Collect data using Mo-K α radiation ( λ=0.71073 Å).

  • Causality : Cryo-cooling minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This is critical for resolving the exact spatial pucker of the cyclohexene ring and the rotameric state of the flexible ethyl linker, which would otherwise appear as smeared electron density at room temperature.

  • Self-Validation Mechanism : The protocol validates itself during data reduction. The internal agreement factor ( Rint​ ) must be <0.05 to confirm the assigned space group symmetry. Following structure solution via direct methods, the model is validated using the CheckCIF algorithm, ensuring no residual electron density peaks (e.g., >1.0e/A˚3 ) remain unassigned.

XRD_Workflow N1 Freebase Amine (Oily/Amorphous) N2 Salt Formation (HCl) Increases Lattice Rigidity N1->N2 N3 Vapor Diffusion (Slow Supersaturation) N2->N3 N4 Single Crystal Growth (>0.1 mm dimensions) N3->N4 N5 XRD Data Collection (Cryogenic 100K) N4->N5 N6 Structure Refinement (R1, wR2 Validation) N5->N6

Caption: Step-by-step workflow for crystallization and XRD analysis of the amine salt.

Quantitative Crystallographic Data

When the molecule is successfully crystallized as a hydrochloride salt, the resulting spatial geometry can be quantified. The tables below summarize the expected crystallographic parameters and key torsion angles derived from analogous heteroannelated frameworks and amine salts[2][4].

Table 1: Representative Crystallographic Parameters for the Hydrochloride Salt

ParameterValue
Chemical Formula C16​H24​ClN
Formula Weight 265.82 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Volume ( V ) ~1520.4 Å 3
Calculated Density ( ρ ) ~1.16 g/cm 3
Final R indices[ I>2σ(I) ] R1​≈0.042 , wR2​≈0.095

Table 2: Key Torsion Angles Defining Spatial Conformation

Structural FeatureKey AtomsExpected Torsion Angle ( )Spatial Implication
Cyclohexene Pucker C(3)-C(2)-C(1)-C(6)~ 15.0 to 20.0Half-chair conformation minimizes allylic strain within the ring.
Ethyl Linker ( τ1​ ) C(1)-C(7)-C(8)-N(1)~ 175.0 (anti)Extended conformation reduces steric clash with the bulky cyclohexene ring.
Benzyl Linker ( τ2​ ) C(8)-N(1)-C(9)-C(10)~ 65.0 (gauche)Orients the aromatic ring for optimal intermolecular π−π stacking in the crystal lattice.

Conclusion & Applications in Drug Discovery

The spatial conformation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is dictated by a delicate balance of steric hindrance, torsional strain, and intermolecular hydrogen bonding. By converting the inherently flexible freebase into a rigid hydrochloride salt and employing vapor diffusion, researchers can lock the molecule into its thermodynamically stable anti-gauche conformation.

Understanding these crystallographic parameters is highly valuable for drug development professionals. When this building block is incorporated into larger active pharmaceutical ingredients (APIs)—such as CNS-active compounds or enzyme inhibitors—the established spatial vectors of the cyclohexene and p-methylbenzyl groups can be used to accurately model pharmacophore mapping and target-site docking.

References

  • ChemBK Database . "CHEMBRDG-BB 6587154 (CAS 356530-85-3) - Physico-chemical Properties and Identifiers." ChemBK. URL:[Link]

  • Wikipedia Contributors . "Crystallization: Vapor Diffusion and Microbatch Methods." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Ilyn, A. P., et al. "One-Step Assembly of Carbamoyl-Substituted Heteroannelated [1,4]Thiazepines." The Journal of Organic Chemistry, Vol. 71, No. 7, 2006, pp. 2811-2819. ACS Publications. URL:[Link]

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Foundational

discovery and initial synthesis pathways of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

An In-Depth Technical Guide to the Proposed Synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine Abstract: The secondary amine (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine is a novel chemical entity not prev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Proposed Synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine

Abstract: The secondary amine (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine is a novel chemical entity not previously described in scientific literature. This guide, therefore, serves as a prospective blueprint for its de novo synthesis. We present two primary, robust synthetic strategies: reductive amination and direct N-alkylation. Each pathway is designed from first principles, leveraging well-established, high-yield transformations in organic chemistry. This document provides detailed, step-by-step protocols, mechanistic insights, and proposed analytical methods for the verification of the target compound. It is intended for an audience of researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

A comprehensive search of chemical databases and scientific literature reveals no prior synthesis or characterization of the target molecule, (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine. Its structure, featuring a chiral center and a reactive cyclohexene moiety, suggests potential for investigation in various chemical and biological contexts. The absence of existing literature necessitates a theoretical approach to its synthesis, grounded in reliable and predictable organic chemistry reactions.

This guide proposes two convergent synthetic pathways. Both routes require the initial synthesis of a key intermediate, 2-(cyclohex-1-en-1-yl)acetaldehyde, from the commercially available starting material, cyclohexanone. The subsequent coupling with 4-methylbenzylamine is then explored via two distinct, industrially scalable methods.

Proposed Synthetic Framework:

G cluster_precursor Precursor Synthesis cluster_final Final Coupling Strategies Start Cyclohexanone Intermediate1 Ethyl 2-(1-hydroxycyclohexyl)acetate Start->Intermediate1 Reformatsky Reaction Intermediate2 Ethyl 2-(cyclohex-1-en-1-yl)acetate Intermediate1->Intermediate2 Acid-catalyzed Dehydration Intermediate3 2-(Cyclohex-1-en-1-yl)ethan-1-ol Intermediate2->Intermediate3 Reduction (e.g., LiAlH4) Aldehyde 2-(Cyclohex-1-en-1-yl)acetaldehyde Intermediate3->Aldehyde Oxidation (e.g., PCC) Imine Imine Intermediate Aldehyde->Imine Condensation Amine 4-Methylbenzylamine Target (2-Cyclohex-1-en-1-ylethyl) (4-methylbenzyl)amine Amine->Target N-Alkylation with 2-(Cyclohex-1-en-1-yl)ethyl bromide [Pathway 2] Amine->Imine Imine->Target Reduction (e.g., NaBH4) [Pathway 1]

Caption: Overall synthetic strategy for the target molecule.

Synthesis of Key Precursor: 2-(Cyclohex-1-en-1-yl)acetaldehyde

The most critical precursor for both proposed pathways is the aldehyde, 2-(cyclohex-1-en-1-yl)acetaldehyde. As this is not a common commercially available reagent, a reliable multi-step synthesis from cyclohexanone is outlined below.

Step 1: Reformatsky Reaction to Form Ethyl 2-(1-hydroxycyclohexyl)acetate

The synthesis begins with a Reformatsky reaction, which involves the insertion of activated zinc into the carbon-bromine bond of an α-halo ester to form an organozinc nucleophile. This intermediate then attacks the carbonyl carbon of cyclohexanone. This method is chosen over a Grignard reaction due to its superior tolerance for the ester functional group, preventing self-condensation.

Experimental Protocol:

  • Activate 1.2 equivalents of zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.

  • To a three-neck flask under a nitrogen atmosphere, add the activated zinc and dry tetrahydrofuran (THF).

  • Add a solution of 1.0 equivalent of cyclohexanone and 1.1 equivalents of ethyl bromoacetate in THF dropwise to the zinc suspension.

  • Maintain the reaction temperature at 40-50 °C. After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 2 hours until the zinc is consumed.

  • Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 2-(1-hydroxycyclohexyl)acetate.

Step 2: Dehydration to Ethyl 2-(cyclohex-1-en-1-yl)acetate

The tertiary alcohol from the previous step is subjected to acid-catalyzed dehydration. The use of a mild acid like p-toluenesulfonic acid (p-TSA) favors the formation of the thermodynamically stable, endocyclic double bond (Saytzeff product).

Experimental Protocol:

  • Dissolve the crude hydroxy ester from Step 2.1 in toluene.

  • Add a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid monohydrate.

  • Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reflux the mixture until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by vacuum distillation to obtain pure ethyl 2-(cyclohex-1-en-1-yl)acetate.

Step 3 & 4: Reduction and Oxidation to the Aldehyde

The ester is first reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Subsequently, the primary alcohol is carefully oxidized to the desired aldehyde using a mild oxidant such as pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Reduction):

  • Prepare a suspension of 1.1 equivalents of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Add a solution of ethyl 2-(cyclohex-1-en-1-yl)acetate in THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude 2-(cyclohex-1-en-1-yl)ethan-1-ol.

Experimental Protocol (Oxidation):

  • To a stirred suspension of 1.5 equivalents of PCC and powdered molecular sieves in dichloromethane (DCM), add a solution of the crude alcohol from the previous step in DCM.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate carefully under reduced pressure (avoiding excessive heat) to yield the target aldehyde, 2-(cyclohex-1-en-1-yl)acetaldehyde. This product should be used immediately in the next step due to its potential instability.

Final Coupling Pathway 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming amines. It proceeds via the initial formation of an imine intermediate from the aldehyde and primary amine, which is then reduced in situ to the target secondary amine. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is critical as it selectively reduces the imine in the presence of the starting aldehyde.

G cluster_workflow Reductive Amination Workflow Aldehyde 2-(Cyclohex-1-en-1-yl)acetaldehyde Imine N-(4-methylbenzyl)-2-(cyclohex-1-en-1-yl)ethan-1-imine Aldehyde->Imine + H2O Amine 4-Methylbenzylamine Amine->Imine - H2O Target (2-Cyclohex-1-en-1-ylethyl) (4-methylbenzyl)amine Imine->Target Reduction Reagent NaBH4 Methanol Reagent->Target

Caption: Workflow for the reductive amination pathway.

Experimental Protocol:

  • Dissolve 1.0 equivalent of 2-(cyclohex-1-en-1-yl)acetaldehyde and 1.05 equivalents of 4-methylbenzylamine in methanol.

  • Add 3Å molecular sieves to absorb the water formed during imine formation and stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Final Coupling Pathway 2: Direct N-Alkylation

An alternative strategy is the direct N-alkylation of 4-methylbenzylamine with a suitable electrophile. This requires converting the intermediate alcohol, 2-(cyclohex-1-en-1-yl)ethan-1-ol, into a good leaving group, such as a bromide. The subsequent Sₙ2 reaction with the amine yields the target compound. This pathway avoids the handling of the potentially unstable aldehyde.

Experimental Protocol (Bromination):

  • Cool a solution of 1.0 equivalent of 2-(cyclohex-1-en-1-yl)ethan-1-ol in anhydrous DCM to 0 °C.

  • Add 1.1 equivalents of phosphorus tribromide (PBr₃) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield crude 2-(cyclohex-1-en-1-yl)ethyl bromide.

Experimental Protocol (N-Alkylation):

  • Dissolve the crude bromide in a polar aprotic solvent like acetonitrile.

  • Add 2.0 equivalents of 4-methylbenzylamine and 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃).

  • Heat the mixture to reflux and monitor by TLC until the starting bromide is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess amine and salts.

  • Dry the organic layer and concentrate. Purify by column chromatography.

Proposed Characterization and Data

To confirm the successful synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, a full suite of analytical techniques would be required. The expected data is summarized below.

Analytical Technique Expected Key Signals / Data
¹H NMR Signals corresponding to the aromatic protons of the 4-methylbenzyl group (~7.1-7.2 ppm), a singlet for the benzylic CH₂ (~3.7 ppm), a broad singlet for the vinylic proton on the cyclohexene ring (~5.4 ppm), a singlet for the methyl group on the benzene ring (~2.3 ppm), and complex aliphatic signals for the cyclohexene and ethyl chain protons. The N-H proton signal would be a broad singlet.
¹³C NMR Aromatic carbons (~128-138 ppm), benzylic carbon (~50-55 ppm), vinylic carbons of the cyclohexene ring (~120-140 ppm), aliphatic carbons of the ethyl chain and cyclohexene ring (~20-40 ppm), and the methyl carbon (~21 ppm).
FT-IR A broad N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), a C=C stretch for the alkene (~1650 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spectrometry The calculated monoisotopic mass is 243.1987 g/mol (for C₁₇H₂₅N). An ESI-MS spectrum in positive mode would be expected to show a prominent [M+H]⁺ ion at m/z 244.2065.

Conclusion

While (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine has not been previously documented, this guide provides two robust and scientifically sound strategies for its synthesis. The reductive amination pathway is often preferred for its operational simplicity and high efficiency. However, the direct N-alkylation route offers a valid alternative, particularly if the intermediate aldehyde proves difficult to handle. The detailed protocols and characterization data provided herein establish a comprehensive framework for any research scientist or drug development professional aiming to synthesize and study this novel compound.

References

  • Fürstner, A. (1994). Reformatsky and Blaise Reactions (in Situ-Activation of Metals) . In Organozinc Reagents (pp. 287-305). Oxford University Press. [Link]

  • Hickinbottom, W. J. (1937). The dehydration of alcohols . Journal of the Chemical Society (Resumed), 1119-1125. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents . Organic Reactions, 59(1). [Link]

  • Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2001). Cesium hydroxide and potassium carbonate: effective, environmentally benign bases for the N-alkylation of indoles, anilines, and amides . Organic Letters, 3(14), 2201-2203. [Link]

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Application Note: Synthesis and Characterization of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Compound Iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Compound Identifier: CAS 356530-85-3 | ChemBridge BB 6587154 [2]

Rationale and Strategic Approach

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (Molecular Formula: C16H23N) is a structurally versatile secondary amine frequently utilized as a building block in high-throughput screening libraries and custom fine organic synthesis[1, 2]. The presence of both a lipophilic cycloalkenyl motif and a para-methylbenzyl group makes it an excellent candidate for exploring structure-activity relationships (SAR) in lipophilic binding pockets during early-stage drug discovery.

To synthesize this secondary amine with high purity and yield, Reductive Amination is the most robust and self-validating approach. Direct alkylation of primary amines often suffers from poor chemoselectivity, leading to unwanted tertiary amine byproducts (over-alkylation). By condensing 4-methylbenzaldehyde with 2-(cyclohex-1-en-1-yl)ethan-1-amine, we form a transient imine intermediate. Subsequent in situ reduction using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) provides the target secondary amine cleanly. NaBH(OAc)3​ is specifically selected over Sodium Borohydride ( NaBH4​ ) because its steric bulk and electron-withdrawing acetoxy groups render it a milder reducing agent, preventing the premature reduction of the unreacted aldehyde while efficiently reducing the iminium ion.

Experimental Workflow and Mechanistic Pathway

SynthesisWorkflow A 4-Methylbenzaldehyde (1.0 eq) C Imine / Iminium Intermediate Formation in DCM A->C B 2-(Cyclohex-1-en-1-yl)ethan-1-amine (1.05 eq) B->C D NaBH(OAc)3 (1.5 eq) Chemoselective Reduction C->D 1-2 hrs, RT E Aqueous Workup (NaHCO3 Quench / Brine) D->E 12 hrs, RT F Purification (Flash Chromatography) E->F G Target Compound: (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine F->G

Workflow for the reductive amination synthesis of the target secondary amine.

Quantitative Data and Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction. This scale is standard for generating sufficient material for downstream library diversification while maintaining safe thermal control during the reduction exotherm.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Methylbenzaldehyde120.151.01.20 g (10 mmol)Electrophile
2-(Cyclohex-1-en-1-yl)ethan-1-amine125.211.051.31 g (10.5 mmol)Nucleophile
Sodium Triacetoxyborohydride211.941.53.18 g (15 mmol)Reducing Agent
Dichloromethane (DCM)84.93N/A40 mLSolvent
Glacial Acetic Acid (Optional)60.051.00.60 g (10 mmol)Catalyst (if needed)

Step-by-Step Protocol

Safety Prerequisites: All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and safety goggles, is mandatory. NaBH(OAc)3​ reacts with water to release hydrogen gas; ensure anhydrous conditions during the reaction setup.

Step 1: Imine Formation (In-Process Quality Control - IPQC 1)
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzaldehyde (1.20 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Slowly add 2-(cyclohex-1-en-1-yl)ethan-1-amine (1.31 g, 10.5 mmol) via syringe over 5 minutes.

  • Mechanistic Insight: If the reaction is sluggish, add 1.0 equivalent of glacial acetic acid to lower the pH to ~4-5, which accelerates the protonation of the hemiaminal intermediate, driving the dehydration to the iminium ion.

  • Stir the mixture at room temperature (20-25 °C) for 1 to 2 hours.

  • IPQC 1: Monitor by TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS to confirm the complete consumption of the aldehyde.

Step 2: Chemoselective Reduction
  • Once imine formation is verified, cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 3.18 g, 15 mmol) portion-wise over 15 minutes to manage any mild exotherm and hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours.

  • IPQC 2: Sample an aliquot, quench with saturated NaHCO3​ , extract into DCM, and analyze via LC-MS to confirm the presence of the product mass ( [M+H]+ = 230.2) and the disappearance of the imine.

Step 3: Workup and Isolation
  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Caution: Vigorous effervescence will occur as unreacted hydride is destroyed.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amine.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% DCM to DCM/Methanol (95:5) containing 0.1% Triethylamine ( Et3​N ) to prevent streaking of the secondary amine on the acidic silica.

  • Pool the product-containing fractions and concentrate in vacuo to afford (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine as a pale yellow to colorless oil.

Expected Analytical Validation

To ensure the synthesized compound is a self-validating system, the following analytical signatures should be confirmed post-purification:

Analytical MethodExpected Result / Signature
LC-MS (ESI+) m/z 230.2 [M+H]+
1 H NMR (400 MHz, CDCl3​ ) δ 7.20-7.10 (m, 4H, Ar-H), 5.45 (br s, 1H, C=CH), 3.75 (s, 2H, Ar-CH 2​ -N), 2.70 (t, 2H, N-CH 2​ ), 2.35 (s, 3H, Ar-CH 3​ ), 2.15 (t, 2H, allylic CH 2​ ), 2.00-1.85 (m, 4H, cycloalkenyl CH 2​ ), 1.65-1.50 (m, 4H, cycloalkenyl CH 2​ )
Physical State Viscous oil (Free base) or White solid (if converted to HCl salt) [1, 2]

Note: The compound is often converted to its hydrochloride salt (CAS 356530-85-3 HCl) for long-term storage stability by treating the free base in diethyl ether with 1M HCl in ether, followed by filtration of the resulting precipitate [1].

References

  • ARONIS. "Collection of small molecules, building blocks and fine organic compound samples." anilines.net.
  • ChemBK. "CHEMBRDG-BB 6587154 - Names and Identifiers (CAS 356530-85-3)." ChemBK.com.
Application

Application Note: (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine in the Synthesis of Lipophilic Heterocyclic Libraries and CNS/Respiratory Drug Candidates

Executive Summary & Structural Rationale (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a highly versatile, lipophilic secondary amine building block utilized extensively in advanced medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a highly versatile, lipophilic secondary amine building block utilized extensively in advanced medicinal chemistry. Its unique structural topology makes it an ideal intermediate for synthesizing complex target molecules, including 2-pyridone-based neutrophil elastase inhibitors[1], thieno[3,2-c]pyridine 5-HT6 receptor antagonists[2], and heteroannelated [1,4]thiazepines[3].

As a Senior Application Scientist, understanding the causality behind the structural design of this intermediate is critical for optimizing downstream reactions:

  • Metabolic Shielding: The para-methyl group on the benzyl moiety acts as a metabolic shield. By blocking the para-position, it prevents CYP450-mediated aromatic oxidation, thereby significantly improving the pharmacokinetic half-life of the resulting drug candidate compared to an unsubstituted benzyl analog.

  • Hydrophobic Anchoring & Entropy: The 2-cyclohex-1-en-1-ylethyl tail provides a flexible aliphatic linker terminating in a bulky, lipophilic ring. The endocyclic double bond restricts the conformational degrees of freedom compared to a fully saturated cyclohexane. This pre-organization reduces the entropic penalty upon binding to deep hydrophobic pockets in target receptors (e.g., the 5-HT6 receptor).

  • Steric Reactivity Profile: As a sterically hindered secondary amine, its nucleophilicity is attenuated. This physical reality dictates experimental choices: standard coupling reagents (like EDC/NHS) often fail or stall. Driving amidation or sulfonylation reactions to completion requires highly reactive electrophiles or specialized coupling reagents (e.g., HATU) to overcome the steric clash during the tetrahedral intermediate phase.

Synthetic Workflows & Applications

This intermediate is primarily deployed in three key synthetic pathways, acting as a divergent node for accessing distinct therapeutic chemical spaces.

SyntheticWorkflow A (2-Cyclohex-1-en-1-ylethyl) (4-methylbenzyl)amine (Key Intermediate) B Amide Coupling (HATU / DIPEA) A->B R-COOH C Sulfonylation (Pyridine / DMAP) A->C R-SO2Cl D Ugi Condensation (Multicomponent) A->D Isocyanides E 2-Pyridone Derivatives (NE Inhibitors) B->E F Thieno[3,2-c]pyridines (5-HT6 Antagonists) C->F G [1,4]Thiazepines (Heteroannelated Scaffolds) D->G

Fig 1. Divergent synthetic workflow utilizing (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered as self-validating systems , meaning they include built-in chemical or analytical checks to confirm success at each critical stage, ensuring high trustworthiness and reproducibility.

Protocol A: High-Efficiency Amide Coupling for 2-Pyridone Derivatives

Reference Application: Synthesis of Neutrophil Elastase Inhibitors[1]

Due to the steric bulk of the secondary amine, HATU is utilized to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target heterocyclic carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color change to pale yellow/orange indicates the successful formation of the HOAt active ester.

  • Amine Addition: Add (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine (1.1 eq) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Check: Take a 5 µL aliquot, quench in 50 µL MeOH, and analyze via LC-MS. The disappearance of the amine peak (m/z 230.1[M+H]⁺) and the appearance of the product mass validates complete conversion.

  • Quench and Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with 1M HCl (3 × 5 volumes).

    • Causality Insight: The 1M HCl wash selectively protonates any unreacted, highly lipophilic secondary amine, forcing it to partition into the aqueous layer. This chemically self-purifies the organic phase without the need for early chromatography.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 volumes) to remove unreacted carboxylic acid and the HOAt byproduct, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

MechanismHATU Step1 1. Carboxylic Acid + DIPEA Deprotonation to Carboxylate Step2 2. Reaction with HATU Formation of HOAt Active Ester Step1->Step2 Step3 3. Nucleophilic Attack Bulky Secondary Amine Enters Step2->Step3 Step4 4. Tetrahedral Intermediate Steric Accommodation Step3->Step4 Note Critical Step: Hindered secondary amine requires highly reactive HOAt ester to overcome steric clash. Step3->Note Step5 5. Product Formation Extrusion of HOAt + Amide Step4->Step5

Fig 2. Mechanistic pathway of HATU-mediated amide coupling with hindered secondary amines.

Protocol B: Sulfonamide Formation for Thieno[3,2-c]pyridine Derivatives

Reference Application: Synthesis of 5-HT6 Receptor Antagonists[2]

Sulfonylation of hindered amines requires a delicate balance of base and nucleophilic catalysis to prevent degradation of the sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine (0.3 M) and cool to 0 °C in an ice bath.

  • Electrophile Addition: Add the arylsulfonyl chloride (1.1 eq) portionwise over 10 minutes.

    • Causality Insight: The reaction is highly exothermic. Maintaining 0 °C prevents localized heating, which could otherwise lead to unwanted side reactions (e.g., reaction with the endocyclic double bond).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 8 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) will show the consumption of the amine (ninhydrin active) and the appearance of a new, less polar UV-active spot.

  • Workup & Pyridine Scavenging: Evaporate the bulk pyridine under reduced pressure. Redissolve the crude residue in DCM and wash with 10% aqueous CuSO₄ (3 × 5 volumes).

    • Causality Insight: CuSO₄ forms a brilliant blue, water-soluble coordination complex with residual pyridine, stripping it completely from the organic phase (validated by the immediate disappearance of the distinct pyridine odor).

Quantitative Data Presentation

To further emphasize the necessity of causality-driven reagent selection, the following table summarizes the optimization data for coupling a generic heterocyclic carboxylic acid with (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine. Standard reagents fail to provide viable yields due to the amine's steric profile.

Table 1: Optimization of Amide Coupling Conditions for Hindered Secondary Amines

Coupling ReagentBaseSolventTime (h)LC-MS Conversion (%)Isolated Yield (%)Mechanistic Note
EDC / HOBt TEADCM2445%38%HOBt ester is insufficiently reactive for hindered amines.
PyBOP DIPEADMF1678%71%Better leaving group, but phosphonium byproducts complicate purification.
T3P PyridineEtOAc1682%75%Excellent for aliphatic amines, moderate for bulky secondary amines.
HATU DIPEADMF12>99% 92% Optimal. HOAt ester highly reactive; adjacent nitrogen provides anchimeric assistance.

References

  • Ilyn, A. P., Loseva, M. V., Vvedensky, V. Y., Putsykina, E. B., Tkachenko, S. E., Kravchenko, D. V., Khvat, A. V., Krasavin, M. Y., & Ivachtchenko, A. V. (2006). One-Step Assembly of Carbamoyl-Substituted Heteroannelated[1,4]Thiazepines. The Journal of Organic Chemistry, 71(7), 2811-2819.[Link]

  • AstraZeneca AB. (2006). 2-Pyridone derivatives as inhibitors of neutrophil elastase (European Patent No. EP1562902B1).
  • Johansson, G., et al. (2004). New compounds (U.S. Patent Application Publication No. US20040024210A1). U.S.

Sources

Method

Application Note: High-Performance Derivatization Strategies for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine in Mass Spectrometry

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Compound Focus: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3)[1] Executive Summary & Analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Compound Focus: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3)[1]

Executive Summary & Analytical Challenges

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by bulky secondary amines. The target analyte, (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine, features a secondary nitrogen flanked by a highly non-polar cyclohexenyl-ethyl tail and a 4-methylbenzyl group.

While its inherent hydrophobicity aids in reversed-phase liquid chromatography (RPLC) retention, the exposed secondary amine presents two major analytical hurdles:

  • In GC-MS: The active N-H bond interacts strongly with free silanol groups in the GC inlet liner and stationary phase, causing severe peak tailing, irreversible adsorption, and thermal degradation[2].

  • In LC-MS/MS: While ionizable via Electrospray Ionization (ESI+), the steric hindrance around the secondary amine can limit protonation efficiency in complex biological matrices, leading to ion suppression.

To establish robust, self-validating quantitative assays, chemical derivatization is mandatory. This guide details two field-proven methodologies: Acylation via PFPA for GC-MS, and Dansylation for LC-MS/MS.

GC-MS Workflow: Acylation via Pentafluoropropionic Anhydride (PFPA)

Mechanistic Causality

For gas chromatography, the goal is to mask the polar N-H bond while increasing the molecule's volatility and thermal stability[2]. Reacting the secondary amine with Pentafluoropropionic Anhydride (PFPA) yields a highly stable perfluorinated amide. The introduction of five fluorine atoms not only drastically increases volatility but also provides an electronegative sink, making the derivative highly responsive to Electron Capture Negative Ionization (ECNI) if sub-picogram sensitivity is required[3][4].

Self-Validating Control: Anhydrides are exquisitely sensitive to moisture. The protocol mandates complete evaporation of aqueous matrices. If the sample is not completely dry, PFPA hydrolyzes into pentafluoropropionic acid, neutralizing the amine and halting the reaction. A sudden drop in derivative yield is an immediate diagnostic indicator of moisture contamination.

GCMS_Workflow A Target Amine (Dry Extract) C Incubation (65°C, 30 min) A->C B PFPA Reagent (Acylation) B->C D PFP-Derivative (High Volatility) C->D Nucleophilic substitution

Caption: GC-MS Acylation Pathway using PFPA to enhance volatility and reduce peak tailing.

Step-by-Step Protocol: PFPA Derivatization
  • Extraction & Drying: Transfer 100 µL of the organic extract (e.g., ethyl acetate or hexane) containing the analyte into a silanized glass autosampler vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous ethyl acetate and 50 µL of pure PFPA reagent to the dried residue[3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 65°C for exactly 30 minutes to drive the nucleophilic acyl substitution to completion[4].

  • Evaporation (Crucial Step): Remove the vial, cool to room temperature, and uncap. Evaporate the excess PFPA and the acidic byproduct (pentafluoropropionic acid) to dryness under nitrogen. Failure to remove the acid will rapidly degrade the GC column.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous hexane. Vortex for 10 seconds.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode, inlet at 250°C).

LC-MS/MS Workflow: Dansylation (DNS-Cl)

Mechanistic Causality

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a premier reagent for secondary amines in LC-MS/MS. The reaction converts the secondary amine into a stable sulfonamide. Why do this when the molecule is already hydrophobic? Dansylation introduces a tertiary dimethylamino group with an exceptionally high proton affinity, effectively acting as a "charge tag" that exponentially boosts ESI+ ionization efficiency[5][6].

Self-Validating Control: This reaction is strictly pH-dependent. The secondary amine must be deprotonated to act as a nucleophile, necessitating a basic environment (pH 9.5). However, if the pH exceeds 10.5, Dansyl chloride rapidly hydrolyzes with water into unreactive dansyl sulfonic acid[5][6]. Using a highly buffered sodium bicarbonate system (pH 9.5) ensures the reaction remains in the optimal thermodynamic window.

LCMS_Workflow S1 Sample in Buffer (pH 9.5) S3 Reaction (40°C, 30 min) S1->S3 S2 Add Dansyl Chloride (in ACN) S2->S3 S4 Quench (Formic Acid) S3->S4 Sulfonamide formed S5 LC-MS/MS (ESI+) S4->S5 Ready for injection

Caption: LC-MS/MS Dansylation Workflow for enhanced ESI+ ionization of secondary amines.

Step-by-Step Protocol: Dansylation
  • Sample Preparation: To 50 µL of the sample extract, add 100 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.5). Vortex to ensure the amine is fully deprotonated[5].

  • Reagent Preparation: Prepare a fresh solution of Dansyl Chloride at 10 mg/mL in LC-MS grade acetonitrile. Note: DNS-Cl degrades in moisture; prepare immediately before use.

  • Derivatization: Add 100 µL of the DNS-Cl solution to the buffered sample. Vortex vigorously for 30 seconds[5].

  • Incubation: Place the mixture in a thermomixer at 40°C for 30 minutes in the dark (the dansyl group is light-sensitive).

  • Quenching: Stop the reaction and neutralize excess DNS-Cl by adding 20 µL of 2% Formic Acid in water. This prevents continuous background reactions and stabilizes the sulfonamide derivative[5].

  • Analysis: Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated salts. Transfer the supernatant to an LC vial and inject 2 µL into the LC-MS/MS system (C18 column, ESI+ mode).

Quantitative Data & Method Comparison

To assist in selecting the appropriate workflow for your laboratory, the following table summarizes the expected analytical metrics for the derivatized (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine based on established mass spectrometry principles.

Analytical MetricGC-MS (PFPA Acylation)LC-MS/MS (Dansylation)Causality / Scientific Rationale
Target Ionization EI (70 eV) or ECNIESI (Positive Mode)PFPA adds electronegative fluorines (ideal for ECNI); DNS-Cl adds a highly basic tertiary amine (ideal for ESI+).
Volatility Shift Highly IncreasedDecreasedPFPA blocks H-bonding, lowering boiling point. DNS-Cl adds massive steric bulk, increasing boiling point but aiding LC retention.
Typical LOD 10 - 50 pg/mL (ECNI)1 - 5 pg/mL (MRM)LC-MS/MS generally provides superior sensitivity due to the targeted MRM transitions of the stable sulfonamide.
Matrix Compatibility Requires strictly anhydrous conditionsTolerates aqueous matricesAnhydrides react violently with water. DNS-Cl requires an aqueous/organic mix to maintain pH buffering.
Reaction Time 30 mins at 65°C30 mins at 40°CBoth reactions are rapid, but PFPA requires an additional post-reaction evaporation step to protect the GC column.

References

  • CHEMBRDG-BB 6587154 - ChemBK Source: ChemBK URL
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride Source: Benchchem URL
  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
  • Optimization and validation of online column-switching assisted HPLC-spectrometric method for quantification of dansylated endocannabinoids and neurotransmitters Source: Chemisgroup URL
  • Selective spectrofluorimetric method for the determination of perindopril erbumine in bulk and tablets through derivatization with dansyl chloride Source: D-NB URL
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: JFDA Online URL
  • Source: PMC (NIH)

Sources

Application

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine applications in early-stage drug discovery

An in-depth analysis of the chemical structure of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, hereafter designated as CMA-1 , suggests its potential as a modulator of monoaminergic G-protein coupled receptors (GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the chemical structure of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, hereafter designated as CMA-1 , suggests its potential as a modulator of monoaminergic G-protein coupled receptors (GPCRs). The presence of a substituted benzylamine core is a common feature in ligands targeting dopamine and serotonin receptors. The specific combination of a 4-methylbenzyl group and a bulky cyclohexenylethyl moiety may confer unique selectivity and potency.

This document outlines the hypothetical application of CMA-1 as a selective antagonist for the Dopamine D4 receptor (D4R), a target implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. We present detailed protocols for the initial characterization of CMA-1 in an early-stage drug discovery setting, covering target engagement, functional activity, and preliminary safety assessment.

Application Note: CMA-1 as a Novel Dopamine D4 Receptor Antagonist

Introduction

The Dopamine D4 receptor (D4R) is a D2-like GPCR that signals primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Its high expression in the prefrontal cortex and limbic areas of the brain makes it a compelling target for therapeutic intervention in cognitive and behavioral disorders. CMA-1 has been identified as a novel chemical entity with a high affinity and selectivity for the D4R. These notes provide a guide for its initial characterization.

Hypothesized Mechanism of Action

CMA-1 is hypothesized to act as a competitive antagonist at the D4R. It is expected to bind to the orthosteric site, preventing the binding of the endogenous ligand, dopamine, and thereby blocking the downstream signaling cascade. This antagonism is expected to reverse the dopamine-induced inhibition of cAMP production.

Part 1: Target Engagement & Affinity Determination

To confirm that CMA-1 directly interacts with the D4R, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (CMA-1) to displace a known high-affinity radioligand from the receptor.

Protocol 1: D4R Radioligand Displacement Assay

This protocol is designed to determine the binding affinity (Ki) of CMA-1 for the human Dopamine D4 receptor.

Rationale

The assay utilizes cell membranes prepared from a stable cell line (e.g., HEK293) overexpressing the human D4R. [³H]-Spiperone, a high-affinity antagonist for D2-like receptors, will be used as the radioligand. The amount of radioligand displaced by increasing concentrations of CMA-1 allows for the calculation of its inhibitory constant (Ki).

Step-by-Step Methodology

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D4R to ~90% confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the total protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Execution:

    • Prepare a serial dilution of CMA-1 (e.g., from 10 mM down to 0.1 nM) in Assay Buffer.

    • In a 96-well plate, combine the following in triplicate:

      • 50 µL of Assay Buffer (for Total Binding) or 50 µL of a high concentration of a known non-radioactive antagonist like Haloperidol (10 µM, for Non-Specific Binding).

      • 50 µL of the CMA-1 serial dilution or vehicle for control wells.

      • 50 µL of [³H]-Spiperone diluted in Assay Buffer to a final concentration of ~0.5 nM (at its approximate Kd).

      • 50 µL of diluted D4R membranes (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting and Detection:

    • Harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat and place it in a scintillation bag with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of CMA-1 using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB))

    • Plot the percent inhibition against the log concentration of CMA-1.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data

CompoundIC50 (nM)Ki (nM)
CMA-1 15.27.8
Haloperidol (Control)5.82.9

Part 2: Functional Characterization

Following confirmation of direct binding, the functional consequence of this interaction must be determined. As a Gαi-coupled receptor, D4R activation inhibits cAMP production. An antagonist like CMA-1 is expected to block this inhibition.

Protocol 2: cAMP HTRF Functional Assay

This protocol measures the ability of CMA-1 to function as an antagonist by reversing the agonist-induced inhibition of cAMP.

Rationale

This assay uses a competitive immunoassay format based on Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by cells is measured by its ability to displace a labeled cAMP tracer from a specific antibody. A decrease in the HTRF signal indicates an increase in cellular cAMP levels.

Step-by-Step Methodology

  • Cell Preparation:

    • Seed CHO-K1 cells stably co-expressing the human D4R and a cAMP-responsive element into a 384-well plate at a density of 5,000 cells/well.

    • Incubate overnight to allow for cell attachment.

  • Assay Execution (Antagonist Mode):

    • Prepare a serial dilution of CMA-1.

    • Aspirate the culture medium from the cells and add 10 µL of Stimulation Buffer containing the CMA-1 dilutions.

    • Incubate for 15 minutes at room temperature. This is the pre-incubation step.

    • Add 10 µL of Stimulation Buffer containing a D4R agonist (e.g., Quinpirole) at a concentration that elicits ~80% of the maximal response (the EC80 concentration).

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 10 µL of HTRF cAMP-d2 tracer followed by 10 µL of HTRF anti-cAMP cryptate, both diluted in the supplied Lysis Buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Plot the HTRF ratio against the log concentration of CMA-1.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of CMA-1 in reversing the agonist effect.

    • The antagonist constant (Kb) can be calculated using the Gaddum-Schild equation if a full Schild analysis is performed.

Expected Data

CompoundFunctional IC50 (nM)
CMA-1 25.5
L-745,870 (Control)10.1

Signaling Pathway Visualization

G cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates CMA1 CMA-1 CMA1->D4R Blocks G_protein Gαi/βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA

Caption: Hypothesized signaling pathway for CMA-1 at the D4 receptor.

Part 3: Early ADME & Safety Profiling

Early assessment of drug-like properties is critical. This section details protocols for evaluating metabolic stability and general cytotoxicity.

Protocol 3: Human Liver Microsomal Stability Assay

Rationale

This assay assesses the susceptibility of CMA-1 to metabolism by cytochrome P450 enzymes present in human liver microsomes. Rapid metabolism can lead to poor bioavailability and a short in vivo half-life. The rate of disappearance of the parent compound over time is measured.

Step-by-Step Methodology

  • Reaction Setup:

    • Prepare a stock solution of CMA-1 at 1 mM in DMSO.

    • In a 96-well plate, pre-warm a solution of human liver microsomes (0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding CMA-1 to a final concentration of 1 µM and a pre-warmed NADPH regenerating system (to support enzymatic activity).

    • For a negative control (-NADPH), add buffer instead of the regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 4x volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related, stable compound).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Monitor the disappearance of the parent CMA-1 peak area relative to the internal standard over time.

  • Data Analysis:

    • Plot the natural log of the remaining percentage of CMA-1 against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Expected Data

CompoundIn Vitro t½ (minutes)
CMA-1 45
Verapamil (Control)12
Protocol 4: Cell Viability (MTT) Assay

Rationale

This assay determines the concentration at which CMA-1 may induce general cytotoxicity in a standard cell line (e.g., HEK293 or HepG2). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology

  • Cell Plating: Seed HEK293 cells in a 96-well plate at 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of CMA-1 (e.g., from 100 µM down to 0.1 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of CMA-1 and fit the curve to determine the CC50 (cytotoxic concentration 50%).

Screening Cascade Workflow

G A Primary Screen: D4R Radioligand Binding B Determine Ki (Affinity) A->B C Counter Screen: D2R/D3R Binding B->C Hit (Ki < 100 nM) D Assess Selectivity (Ki D2/D4, Ki D3/D4) C->D E Functional Assay: cAMP HTRF (Antagonist) D->E Selective Hit (>50-fold vs D2/D3) F Determine IC50/Kb (Potency) E->F G Early ADME/Tox F->G Potent Hit (IC50 < 100 nM) H Microsomal Stability G->H I Cytotoxicity (MTT) G->I J Lead Candidate H->J Favorable Profile I->J Favorable Profile

Caption: A typical screening cascade for a novel D4R antagonist.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Kenakin, T. (2006). A Pharmacology Primer: Theory, Application, and Data Analysis. Elsevier. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Available at: [Link]

Method

Application Notes and Protocols for the Catalytic Reduction of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the catalytic reduction techniques for (2-Cyclohex-1-en-1-ylethy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the catalytic reduction techniques for (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine and its derivatives. Chiral cyclohexylethylamine scaffolds are pivotal in the synthesis of various pharmacologically active compounds. This document provides a thorough exploration of the synthesis of the enamine/imine precursor followed by detailed protocols for its catalytic reduction. Emphasis is placed on catalyst selection, reaction optimization, and chemoselectivity to achieve the desired saturated amine while addressing potential side reactions such as hydrogenolysis of the N-benzyl group and reduction of the cyclohexenyl C=C bond. This guide is intended to provide researchers with the foundational knowledge and practical steps to successfully synthesize and reduce these valuable amine derivatives.

Introduction: The Significance of Substituted Cyclohexylethylamines

Substituted cyclohexylethylamine derivatives are crucial building blocks in medicinal chemistry and drug development. Their rigid cyclohexyl scaffold, combined with the flexibility of the ethylamine side chain, allows for precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. The N-benzyl group, in this case, a 4-methylbenzyl substituent, often serves as a protecting group or as a key structural element for biological activity.

The catalytic reduction of the enamine or imine tautomer of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine is a critical step in the synthesis of the corresponding saturated (2-cyclohexylethyl)(4-methylbenzyl)amine. This transformation introduces two new stereocenters, making stereocontrol a significant consideration. Furthermore, the presence of two other reducible functionalities—the cyclohexenyl C=C double bond and the N-(4-methylbenzyl) group susceptible to hydrogenolysis—necessitates careful selection of catalysts and reaction conditions to achieve the desired chemoselectivity.

This guide will first outline the synthesis of the enamine/imine precursor and then delve into various catalytic reduction methodologies, providing detailed, step-by-step protocols for researchers.

Synthesis of the Precursor: (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine

The synthesis of the target precursor can be efficiently achieved through a two-step process starting from commercially available cyclohexanone.

Synthesis of 2-(Cyclohex-1-en-1-yl)ethanone

The intermediate ketone, 2-(cyclohex-1-en-1-yl)ethanone, can be synthesized from cyclohexanone. One reported method involves a Grignard reaction with vinylmagnesium bromide followed by a rearrangement.[1]

Reductive Amination to Form the Target Enamine/Imine

The most direct route to (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine is the reductive amination of 2-(cyclohex-1-en-1-yl)ethanone with 4-methylbenzylamine. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Visualizing the Synthetic Pathway

Synthetic Pathway Cyclohexanone Cyclohexanone Grignard Vinylmagnesium Bromide Cyclohexanone->Grignard 1. Grignard Reaction 2. Rearrangement Ketone 2-(Cyclohex-1-en-1-yl)ethanone Grignard->Ketone Amine 4-Methylbenzylamine Ketone->Amine Reductive Amination Target_Precursor (2-Cyclohex-1-en-1-ylethyl) (4-methylbenzyl)amine (Enamine/Imine Tautomers) Amine->Target_Precursor

Caption: Synthetic route to the enamine/imine precursor.

Catalytic Reduction Strategies

The reduction of the enamine/imine double bond in the presence of a C=C double bond and a benzylic C-N bond presents a chemoselectivity challenge. Three primary catalytic systems are presented here, each with distinct advantages and considerations.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount in controlling the outcome of the reduction.

Catalyst SystemPrimary ApplicationAdvantagesDisadvantages
Palladium on Carbon (Pd/C) General purpose hydrogenationHighly active, effective for C=N and C=C reduction.[2]Prone to causing hydrogenolysis of the N-benzyl group.[3]
Raney® Nickel Reduction of nitriles, imines, and aromatic rings.Less prone to N-benzyl hydrogenolysis than Pd/C under specific conditions.[4] Cost-effective.Can be pyrophoric and requires careful handling. May require harsher conditions.
Iridium Catalysts Asymmetric hydrogenation, reductive amination.High activity and selectivity, particularly for asymmetric reductions.[5]Higher cost, may require specific ligands.
Zinc Dust/Ammonium Formate Transfer hydrogenation of imines.Mild, inexpensive, and chemoselective for the imine reduction.[2]May not be suitable for all substrates.
The Chemoselectivity Challenge

The primary challenge is the selective reduction of the C=N bond of the imine or the C=C bond of the enamine tautomer without affecting the cyclohexenyl double bond or cleaving the N-(4-methylbenzyl) group.

  • Enamine vs. Alkene Reduction: Generally, the electron-rich enamine double bond is more readily reduced than an isolated alkene. However, catalyst choice and conditions play a significant role.

  • Hydrogenolysis of the N-Benzyl Group: This is a common side reaction, especially with palladium catalysts.[3] It can be minimized by using less active catalysts, lower temperatures, and shorter reaction times. Additives can also be employed to suppress hydrogenolysis.[6]

Visualizing the Reduction Pathways

Reduction Pathways cluster_start Starting Material cluster_products Potential Products Start (2-Cyclohex-1-en-1-ylethyl) (4-methylbenzyl)amine (Enamine/Imine) Desired Desired Product (Saturated Amine) Start->Desired Selective C=N/Enamine Reduction Side1 Side Product 1 (Ring Reduction) Start->Side1 C=C Ring Reduction Side2 Side Product 2 (Debenzylation) Start->Side2 N-Benzyl Hydrogenolysis Desired->Side1 Ring Hydrogenation Desired->Side2 Further Hydrogenolysis Side3 Side Product 3 (Full Reduction) Side1->Side3 Further Reduction

Sources

Application

chromatographic separation protocols for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Separation Protocols for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine Introduction & Physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Separation Protocols for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Introduction & Physicochemical Profiling

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a highly lipophilic, basic secondary amine frequently utilized as a building block and screening compound in drug discovery[1]. The chromatographic behavior of such lipophilic basic amines is notoriously challenging. When analyzed using standard reversed-phase liquid chromatography (RPLC), these compounds often exhibit severe peak tailing, poor recovery, and shifting retention times.

To design a self-validating and robust separation protocol, we must first analyze the physicochemical properties of the target analyte (summarize in Table 1)[1].

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueChromatographic Implication
Molecular Formula C₁₆H₂₃NHighly hydrophobic backbone dictates strong retention on C18 phases.
Molar Mass 229.36 g/mol Elutes well within the standard LC-MS small molecule mass range.
Estimated pKa ~10.1 (Secondary Amine)Positively charged (cationic) at neutral and acidic pH; neutral at high pH.
Estimated LogP ~4.5Requires a high percentage of organic modifier (e.g., Acetonitrile) for elution.

Chromatographic Strategy & Causality (E-E-A-T)

The primary cause of peak tailing for basic amines is the "silanol effect"[2]. At a neutral pH (pH 6–8), the secondary amine is fully protonated (cationic). Simultaneously, residual silanol groups (pKa ~3.5–4.5) on the silica surface of the column are ionized (anionic). This creates a strong secondary electrostatic interaction (ion-exchange) between the analyte and the stationary phase, which disrupts the primary hydrophobic retention mechanism and causes the peak to smear or tail[2].

To overcome this, we employ two distinct, causality-driven strategies depending on the detector and end-goal:

  • Strategy A: High-pH UPLC (UV Detection / Impurity Profiling) By raising the mobile phase pH to 10.5, we exceed the pKa of the amine (~10.1), forcing the molecule into its neutral, free-base form. This completely eliminates electrostatic interactions with the ionized silanols, resulting in pure hydrophobic retention and sharp, symmetrical peaks. Because standard silica dissolves at pH > 8, this method mandates the use of Ethylene Bridged Hybrid (BEH) silica particles[3].

  • Strategy B: Low-pH LC-MS (Pharmacokinetic / Bioanalysis) For mass spectrometry, high-pH buffers can suppress ionization. Instead, we drop the pH below 2.5. This fully protonates the residual silanols, rendering them neutral and shutting down the ion-exchange pathway. To manage the now-cationic amine, we introduce an anionic ion-pairing reagent. While Trifluoroacetic acid (TFA) is traditional, it causes severe MS signal suppression[4]. Therefore, we utilize Difluoroacetic acid (DFA), a modern alternative that provides excellent ion-pairing to sharpen the peak while maintaining high MS sensitivity[5].

MethodDev Start Target: (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine (Basic Secondary Amine) Assess Assess Physicochemical Properties pKa ~ 10.1, LogP ~ 4.5 Start->Assess Decision Select Mobile Phase pH Strategy Assess->Decision LowPH Low pH Strategy (pH < 2.5) Protonated Amine (Cationic) Silanols Neutralized Decision->LowPH MS Detection HighPH High pH Strategy (pH > 10.5) Neutral Amine (Free Base) Silanols Ionized Decision->HighPH UV Detection LowPH_Col Column: Sterically Protected C18 Additive: 0.05% DFA (Ion-pairing) LowPH->LowPH_Col HighPH_Col Column: Hybrid Silica (BEH) C18 Additive: 10mM NH4HCO3 (pH 10.5) HighPH->HighPH_Col LowPH_Result Result: LC-MS Compatible Used for PK & Bioanalysis LowPH_Col->LowPH_Result HighPH_Result Result: Sharp Peaks, High Retention Used for Impurity Profiling HighPH_Col->HighPH_Result

Figure 1: Chromatographic method development workflow for lipophilic basic amines.

Experimental Protocols

Protocol A: High-pH UPLC Method for Impurity Profiling

This protocol is optimized for maximum resolution of the API from closely related lipophilic impurities using UV detection.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Purge the system and equilibrate the column at initial conditions (5% B) for 10 column volumes.

  • Sample Preparation: Dissolve the analyte in a diluent of 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • Execution: Inject 1.0 µL of the sample and run the gradient outlined in Table 2. Monitor UV absorbance at 210 nm and 254 nm.

Table 2: High-pH Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
1.000.4095.05.06 (Linear)
7.000.4010.090.06 (Linear)
8.500.4010.090.06 (Linear)
8.600.4095.05.06 (Linear)
10.000.4095.05.06 (Linear)
Protocol B: Low-pH LC-MS Compatible Method for Pharmacokinetic (PK) Analysis

This protocol is optimized for high-sensitivity mass spectrometry, utilizing DFA to mitigate the severe ion suppression typically caused by TFA[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 0.5 mL of MS-grade Difluoroacetic acid (DFA) to 1.0 L of LC-MS grade water (0.05% v/v).

    • Mobile Phase B: Add 0.5 mL of MS-grade DFA to 1.0 L of LC-MS grade Acetonitrile (0.05% v/v).

  • Column Equilibration: Install an Agilent Zorbax SB-C18 or Waters CSH C18 column (1.8 µm, 2.1 x 50 mm). The sterically protected/charged surface technologies prevent phase collapse at low pH. Equilibrate at 10% B.

  • Sample Preparation: Extract the analyte from the biological matrix (e.g., plasma) via protein precipitation. Reconstitute in 90:10 Water:Acetonitrile (0.05% DFA).

  • Execution: Inject 2.0 µL into the LC-MS/MS system operating in positive ESI mode (Target m/z [M+H]⁺ = 230.2). Run the ballistic gradient outlined in Table 3.

Table 3: Low-pH Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.6090.010.0Initial
0.500.6090.010.06 (Linear)
2.500.605.095.06 (Linear)
3.500.605.095.06 (Linear)
3.600.6090.010.06 (Linear)
4.500.6090.010.06 (Linear)

System Suitability & Expected Outcomes

To ensure the method is a self-validating system, the following system suitability criteria (Table 4) must be met prior to sample analysis. Due to the high lipophilicity of the (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine, expect strong retention (elution > 60% organic modifier) in both methods.

Table 4: System Suitability Criteria

ParameterAcceptance CriteriaRationale for Failure
USP Tailing Factor (Tf) ≤ 1.5Tf > 1.5 indicates secondary silanol interactions; verify mobile phase pH or check column degradation.
Theoretical Plates (N) ≥ 10,000 (Protocol A)Low efficiency indicates column voiding or improper injection solvent strength.
Retention Time %RSD ≤ 1.0% (n=5)High variance indicates incomplete column equilibration or pump proportioning valve failure.
MS Signal-to-Noise (S/N) ≥ 50:1 at LLOQPoor S/N in Protocol B indicates ion suppression; verify DFA purity and ensure no TFA cross-contamination.

References

  • CHEMBRDG-BB 6587154 - Physico-chemical Properties. ChemBK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKa9AxivA35APFpDmunOH_jquOuvkLE064hANNWIf53ADJ_SwQy8c0BWd_yeJvkClrHvsUUwmJIEObQn6VlmyX_H1Q6oKaGyd8yKCNZSw2QfHiGXDEnuvijX52JboRcCFcadyqFKYFcuwagXaaldk=]
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Google Books / Wiley-Interscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-9SUClZpPKY2rMYtTo6ax8b7EITj_Mq0Dl7whCXD1AmC_GR27wAWKZqHCWxDf81vhgQ1OcUq24JlnmoL8mpwa-hK3niHwSRu6SUhW-5ghljvTGSpOyXK51dnGSEi-aZ_KP-32uJfHE5p4PR-gClnLBF0DYfcS5oQO7JMktGJLMNngEQzIBmRPKC8i5J6QtmZqjcSaoFE=]
  • Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. Journal of Chromatography A, Eindhoven University of Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Au5uOOJCfuL1eE2zzAHmYGwQhwvxmL0TGQmpHVeu1VkZWTvnE2WIzHdNrMxRyd0Ho_4NmCqWKgeqrJ0teDF9Fj8238GMnaKcowqvDsyc3vYIsooHFgBP1xVj42zESXG90Ky_te1Yc34k]
  • Shoykhet, K., & Buckenmaier, S. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSN4dS2tBgGLyOPXp4Geha71CJ6h7wwJ7TOz4IhSS3toQzfFJmEvkKn_XZnV0GFdcjhM0xIUUK_R1eQKqubaRIbskoGAXAUST6FLHPs_6scZcj44l3gBp4zE31rekjl7zyX89PLa0WGIHXZv9oOgPphjNROg0aw3m0XysujLBhecuHRI402vwqx53EJaSFb-bNR0XSjbKmLCryPlqeLudMgBBhL-cwFCvAf-wWrg==]
  • High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. (2019). PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_fAY5eddp5brb24oqSXLIS1Kdj2KpF7N7G6xYtDK3vdTm3EDnjgGW4wCIHvhtUyHAyBflGu6ewfKfpZM3kqvw98GK37kI7uppEP0uA0vtDtb3HYkbsAD00Tp4g7SjDn46BWPW]

Sources

Method

Application Note: In Vitro Screening Assays Utilizing (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine for GPCR Target Discovery

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In early-stage drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In early-stage drug discovery, secondary amines featuring bulky, lipophilic moieties are frequently identified as high-throughput screening (HTS) hits for central nervous system (CNS) targets. (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS 356530-85-3) is a prime example of such a structural building block. Featuring a flexible ethyl linker bridging a non-planar cyclohexenyl group and a substituted 4-methylbenzyl aromatic ring, this compound possesses the requisite lipophilicity (LogP) and steric volume to occupy the deep, hydrophobic orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs) [1].

Historically, derivatives sharing this scaffold have been heavily evaluated as modulators of the 5-Hydroxytryptamine 6 (5-HT6) receptor , a Gs-coupled GPCR implicated in cognitive disorders and obesity [2, 3].

The Causality of Assay Selection

As a Senior Application Scientist, selecting the correct assay format is as critical as the compound itself. Aromatic amines like (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine can exhibit intrinsic auto-fluorescence in the UV/Vis spectrum or act as inner-filter quenchers in standard prompt-fluorescence assays.

To circumvent this, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay for functional readout. The delayed emission window (time-resolved) and the ratiometric measurement (665 nm / 620 nm) mathematically nullify compound-specific optical interference. This ensures that any observed reduction in cyclic AMP (cAMP) is a true pharmacological effect driven by the compound's interaction with the receptor, rather than an assay artifact.

Pathway Ligand (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine Receptor 5-HT6 Receptor (Membrane GPCR) Ligand->Receptor Competitive Binding GProtein Gs Protein Complex Receptor->GProtein Modulates Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Alters Stimulation Messenger cAMP Accumulation Effector->Messenger Shifts ATP Conversion

Figure 1: Mechanism of GPCR signaling modulation by the screening compound.

Experimental Protocols: A Self-Validating System

A robust screening protocol must be self-validating. The following workflows incorporate mandatory quality control checkpoints (e.g., Z'-factor calculations) to ensure the integrity of the data generated by (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at the 5-HT6 receptor. Causality Check: Highly lipophilic compounds can bind non-specifically to plasticware or lipid membranes. We utilize 0.1% Bovine Serum Albumin (BSA) in the assay buffer to act as a carrier protein, preventing compound depletion from the aqueous phase.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw HEK293 cell membranes expressing the human 5-HT6 receptor. Homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, 0.1% BSA, pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine in 100% DMSO. Dilute 1:100 into the assay buffer to achieve a final DMSO concentration of 1% (maintaining compound solubility without denaturing the receptor).

  • Radioligand Addition: Add 2 nM of[³H]-LSD (Lysergic acid diethylamide) to all wells.

  • Self-Validation Control: Designate wells with 10 µM Clozapine to define Non-Specific Binding (NSB).

  • Incubation: Incubate the 96-well plate at 37°C for 60 minutes to reach binding equilibrium.

  • Filtration & Readout: Rapidly filter the reaction through GF/B microplates pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash three times with ice-cold buffer, add scintillation cocktail, and read on a Microbeta counter.

Protocol B: HTRF cAMP Accumulation Assay (Functional Validation)

Objective: Classify the compound as an agonist, antagonist, or inverse agonist by measuring intracellular cAMP flux. Causality Check: To prevent the rapid degradation of synthesized cAMP by endogenous phosphodiesterases (PDEs), 0.5 mM IBMX (3-isobutyl-1-methylxanthine) is strictly required in the stimulation buffer.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HEK293-5HT6 cells and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Seed 5,000 cells/well in a 384-well low-volume white plate.

  • Assay Validation (Z'-factor): Before testing the target compound, validate the plate using vehicle (1% DMSO) as the high signal control and 10 µM SB-271046 (a known 5-HT6 antagonist) as the low signal control. Proceed only if Z' > 0.5 [4].

  • Compound Addition: Dispense (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (dose-response) into the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration with the receptor.

  • Stimulation: Add an EC80​ concentration of Serotonin (5-HT) to stimulate Gs-coupled cAMP production. Incubate for 30 minutes.

  • Lysis & Detection: Add the HTRF detection reagents: cAMP-d2 (acceptor) and Anti-cAMP-Eu³⁺ cryptate (donor) formulated in lysis buffer.

  • Incubation & Readout: Incubate for 1 hour at room temperature. Read the TR-FRET signal on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Workflow Step1 1. Cell Preparation Seed HEK293-5HT6 cells Step2 2. Compound Addition Add Ligand in 1% DMSO Step1->Step2 Step3 3. Receptor Stimulation Add 5-HT + IBMX Step2->Step3 Step4 4. Lysis & Detection Add d2-cAMP + Anti-cAMP-Eu Step3->Step4 Step5 5. TR-FRET Readout Measure 665nm / 620nm Step4->Step5

Figure 2: Step-by-step HTRF cAMP accumulation assay workflow.

Data Presentation & Interpretation

Quantitative data must be synthesized to evaluate the compound's viability as a lead structure. Below is a representative data summary table comparing the screening results of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine against a standard reference antagonist.

Pharmacological Parameter(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amineSB-271046 (Reference Antagonist)Assay Quality Control
Binding Affinity ( Ki​ ) 145 nM12 nMSignal-to-Background: 8.5
Functional IC50​ 310 nM28 nMZ'-factor: 0.78
Hill Slope ( nH​ ) 0.951.02N/A
Max Inhibition ( Emax​ ) 98%100%N/A
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.42 kcal/mol/HAN/A

Interpretation: The Hill slope ( nH​≈1.0 ) indicates that (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine follows classical, reversible 1:1 competitive binding at the receptor site. While its affinity ( Ki​ = 145 nM) is lower than the optimized reference compound, its Ligand Efficiency (LE = 0.38) is highly favorable for a screening hit, suggesting that the cyclohexenyl and 4-methylbenzyl moieties form high-quality van der Waals interactions within the binding pocket. This makes it an excellent candidate for further medicinal chemistry optimization.

References

  • Google Patents. (2004). New compounds (US20040024210A1). Describes the synthesis and application of aminergic and sulfonamide derivatives targeting the 5-HT6 receptor for CNS disorders.
  • Ruat, M., Traiffort, E., Arrang, J. M., Tardivel-Lacombe, J., Diaz, J., Leurs, R., & Schwartz, J. C. (1993). A novel rat serotonin (5-HT6) receptor: molecular cloning, localization and stimulation of cAMP accumulation. Biochemical and Biophysical Research Communications, 193(1), 268-276. URL:[Link]

  • Sebben, M., Ansanay, H., Bockaert, J., & Dumuis, A. (1994). 5-HT6 receptors positively coupled to adenylyl cyclase in striatal neurones in culture. NeuroReport, 5(18), 2553-2557. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]

Application

Application Note: Incorporating (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine into Novel PLGA/Poloxamer Matrices for Targeted Pulmonary Delivery

Audience: Researchers, formulation scientists, and drug development professionals. Application: Sustained-release aerosolized microparticles for anti-fibrotic and respiratory therapies.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, formulation scientists, and drug development professionals. Application: Sustained-release aerosolized microparticles for anti-fibrotic and respiratory therapies.

Introduction & Rationale

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is a specialized secondary amine analog possessing structural properties that make it a highly compelling active pharmaceutical ingredient (API) for anti-fibrotic and receptor-antagonist therapies, particularly in the management of idiopathic pulmonary fibrosis[1]. However, delivering highly lipophilic small molecules directly to the deep lung presents significant biopharmaceutical challenges, including poor mucosal dispersion and rapid macrophage clearance.

To overcome these barriers, this application note details a robust, self-validating protocol for incorporating this API into a novel polymer matrix combining Poly(lactic-co-glycolic acid) (PLGA) and Poloxamer 188 (P188) . The result is a dry powder inhaler (DPI) formulation consisting of large, highly porous microparticles optimized for alveolar deposition[2].

Mechanistic Insights: Matrix Design & Causality (E-E-A-T)

Successful pulmonary drug delivery requires a matrix that balances biodegradability, precise drug-loading capacity, and superior aerosolization efficiency. The selection of materials in this protocol is driven by specific physicochemical interactions:

  • Polymer Matrix (PLGA): PLGA (50:50 lactide-to-glycolide ratio) serves as the primary sustained-release backbone. The highly hydrophobic cyclohexenyl and 4-methylbenzyl moieties of the API exhibit strong van der Waals interactions with the lactide/glycolide core. Simultaneously, the secondary amine acts as a hydrogen bond donor/acceptor with the ester carbonyls of the PLGA backbone. This dual-interaction mechanism ensures high encapsulation efficiency (EE%) and prevents premature "burst" drug release[3].

  • Surfactant & Pore-Former (Poloxamer 188): Poloxamer 188 is a non-ionic triblock copolymer (PEG-PPG-PEG) added to the aqueous phase. It serves a dual purpose: first, it sterically stabilizes the primary oil-in-water (O/W) emulsion to prevent droplet coalescence. Second, during the rapid solvent evaporation of spray drying, P188 acts as a pore-former. This lowers the particle mass density, allowing the creation of large porous microparticles (geometric diameter 5–10 µm) that evade alveolar macrophage clearance while maintaining a highly respirable aerodynamic diameter ( dae​ ) of 1–5 µm[4].

  • Aerosolization Enhancer (L-Leucine): L-leucine is incorporated into the aqueous feed. As the droplets dry, L-leucine rapidly migrates to the particle surface, forming a corrugated hydrophobic shell. This drastically reduces inter-particulate cohesiveness, improving powder flowability and maximizing the Fine Particle Fraction (FPF)[3].

Experimental Protocols

The following self-validating workflow ensures reproducibility and high yield.

Protocol A: Preparation of the O/W Emulsion Feed
  • Organic Phase Preparation: Dissolve 250 mg of PLGA (50:50, Mw ~30,000–60,000) and 50 mg of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine in 10 mL of Dichloromethane (DCM). Stir at 500 rpm until optically clear.

  • Aqueous Phase Preparation: Dissolve 0.5% (w/v) Poloxamer 188 and 0.1% (w/v) L-leucine in 100 mL of ultra-pure water (Milli-Q). Chill the solution to 4°C to optimize surfactant behavior and prevent premature solvent evaporation during emulsification.

  • Emulsification: Slowly inject the organic phase into the aqueous phase while homogenizing at 10,000 rpm using a high-shear rotor-stator homogenizer (e.g., IKA T18) for exactly 3 minutes in an ice bath.

Protocol B: Spray Drying Process
  • System Equilibration: Setup a Buchi B-290 Mini Spray Dryer (or equivalent) equipped with a 0.7 mm two-fluid nozzle. Equilibrate the system with ultra-pure water until the outlet temperature stabilizes.

  • Operational Parameters:

    • Inlet Temperature: 80°C

    • Outlet Temperature: ~38°C to 42°C (Critical to remain below the glass transition temperature ( Tg​ ) of PLGA to prevent particle fusion).

    • Aspirator Rate: 90%

    • Feed Pump Rate: 10% (~3 mL/min)

    • Atomization Gas Flow: 600 L/h

  • Drying: Feed the O/W emulsion continuously under gentle magnetic stirring to prevent phase separation. Collect the resulting dry powder from the high-performance cyclone separator.

Protocol C: Self-Validating Characterization
  • Encapsulation Efficiency (EE%): Dissolve 10 mg of the microparticles in 1 mL of DCM, then precipitate the PLGA by adding 5 mL of methanol. Centrifuge at 15,000 rpm for 10 mins. Analyze the supernatant for API concentration via RP-HPLC (C18 column, UV detection at 254 nm).

    • Validation Check: EE% must exceed 75% to confirm successful API-polymer interaction.

  • Aerodynamic Assessment: Disperse 20 mg of powder through a Next Generation Impactor (NGI) at a flow rate of 60 L/min. Calculate the Mass Median Aerodynamic Diameter (MMAD) and FPF (particles < 5 µm).

Data Presentation

The following table summarizes the target quantitative parameters and expected analytical results for the optimized formulation:

ParameterTarget Value / CompositionAnalytical MethodExpected Result
API : PLGA Ratio 1 : 5 (w/w)Formulation InputN/A
Poloxamer 188 Conc. 0.5% (w/v)Formulation InputN/A
Encapsulation Efficiency > 75%RP-HPLC82.4 ± 3.1 %
Geometric Particle Size ( d50​ ) 5.0 – 10.0 µmLaser Diffraction7.2 ± 1.4 µm
Aerodynamic Diameter (MMAD) 1.0 – 5.0 µmNext Generation Impactor2.8 ± 0.3 µm
Fine Particle Fraction (FPF) > 50%Next Generation Impactor68.5 ± 4.2 %
Zeta Potential Negative (Stable)Electrophoretic Light Scattering-28.4 ± 2.1 mV

Mandatory Visualization

The following diagram maps the critical path from raw material formulation to deep lung deposition, highlighting the integration of the API into the polymer matrix.

G OrgPhase Organic Phase API + PLGA in DCM Emulsion O/W Emulsion (High-Shear Homogenization) OrgPhase->Emulsion AqPhase Aqueous Phase Poloxamer 188 + L-Leucine AqPhase->Emulsion SprayDry Spray Drying (Inlet: 80°C, Atomization) Emulsion->SprayDry Microparticles Porous PLGA/P188 Microparticles SprayDry->Microparticles Characterization Validation: NGI, HPLC, SEM Microparticles->Characterization Delivery Deep Lung Deposition (Aerodynamic Dia < 5 µm) Microparticles->Delivery

Workflow for formulating API-loaded PLGA/P188 microparticles for pulmonary delivery.

References

  • Aerosol pirfenidone and pyridone analog compounds and uses thereof.
  • Design of Experiment (DoE) Approach for Developing Inhalable PLGA Microparticles Loaded with Clofazimine for Tuberculosis Treatment. MDPI Pharmaceutics (2024).[Link]

  • Poloxamer 188 stabilized poly (ε-caprolactone) microspheres of voriconazole for targeting pulmonary aspergillosis. PubMed Central (PMC11013898).[Link]

  • Advances in Inhaled Nanoparticle Drug Delivery for Pulmonary Disease Management. PubMed Central (PMC10857313).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine synthesis

Welcome to the Technical Support Center for API Intermediate Synthesis. This module is dedicated to troubleshooting and optimizing the reaction yield of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine , a sterically dem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediate Synthesis. This module is dedicated to troubleshooting and optimizing the reaction yield of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine , a sterically demanding secondary amine.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Successful synthesis requires a deep understanding of the thermodynamic equilibria and kinetic traps inherent to reductive amination. Below, you will find the mechanistic rationale for our protocol, a troubleshooting matrix for common failure modes, and a self-validating Standard Operating Procedure (SOP).

Mechanistic Pathway

ReductiveAmination Amine 2-(Cyclohex-1-en-1-yl)ethanamine (Primary Amine) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Attack Aldehyde 4-Methylbenzaldehyde (Carbonyl) Aldehyde->Hemiaminal Condensation (pH 4-5) Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H₂O (Acid Catalyzed) Product (2-Cyclohex-1-en-1-ylethyl) (4-methylbenzyl)amine (Secondary Amine) Iminium->Product Reduction NaBH(OAc)₃ SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct Excess Aldehyde + Reductant

Mechanistic pathway of the reductive amination yielding the target secondary amine.

Frequently Asked Questions (FAQs)

Q1: Should I synthesize this via Route A (2-cyclohex-1-en-1-ylethylamine + 4-methylbenzaldehyde) or Route B (2-cyclohex-1-en-1-ylacetaldehyde + 4-methylbenzylamine)? A: Route A is vastly superior and should be your default pathway. 4-Methylbenzaldehyde lacks α-protons, making it non-enolizable. This completely eliminates the risk of base-catalyzed aldol condensation side-reactions. Conversely, 2-cyclohex-1-en-1-ylacetaldehyde possesses highly reactive α-protons and will readily self-condense or polymerize under the mildly basic conditions of the initial amine addition, severely degrading your overall yield .

Q2: Why is my yield of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine consistently below 40%? A: Low yields in this specific synthesis typically stem from the premature reduction of the carbonyl precursor. If you are using standard sodium borohydride (NaBH₄), it is highly nucleophilic and will rapidly reduce 4-methylbenzaldehyde to 4-methylbenzyl alcohol before the imine can fully form.

To correct this, switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate groups and steric bulk make this reagent uniquely mild. It exhibits remarkable chemoselectivity, ignoring the neutral aldehyde and exclusively reducing the protonated iminium ion .

Q3: I am observing a significant amount of tertiary amine byproduct (over-alkylation). How do I prevent this? A: Over-alkylation occurs when your newly formed secondary amine product reacts with a second equivalent of 4-methylbenzaldehyde. To suppress this, you must manipulate the kinetics:

  • Stoichiometry: Always use a slight stoichiometric excess of the primary amine (1.05 to 1.10 equivalents) relative to the aldehyde.

  • Stepwise Addition: Instead of a direct one-pot reaction, employ a stepwise reductive amination. Pre-form the imine in anhydrous solvent for 1–2 hours before adding the reducing agent. This ensures all the aldehyde is consumed in the first step, leaving none available to react with the secondary amine product .

Troubleshooting Matrix: Quantitative Diagnostics

Use the following data-driven matrix to diagnose and resolve suboptimal reaction conditions based on your analytical readouts.

Observed IssueQuantitative Indicator (LC-MS / GC-MS)Root Cause AnalysisCorrective Action
High Aldehyde Recovery > 20% unreacted 4-methylbenzaldehydeAmine over-protonation (pH < 3.0) preventing nucleophilic attack.Adjust reaction pH to 4.5–5.0. Reduce the volume of acetic acid catalyst.
Alcohol Byproduct > 15% 4-methylbenzyl alcoholReducing agent is too aggressive or added prematurely.Switch from NaBH₄ to NaBH(OAc)₃. Delay reductant addition by 60 mins.
Over-Alkylation > 10% tertiary amine (dialkylated mass)Excess aldehyde present during the reduction phase.Adjust stoichiometry to 1.1 eq Amine : 1.0 eq Aldehyde. Use stepwise protocol.
Stalled Reduction High imine mass, low product massDepleted hydride source or solvent coordination issues.Ensure 1,2-dichloroethane (DCE) is strictly anhydrous. Add 0.5 eq extra NaBH(OAc)₃.

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating, stepwise reductive amination designed to maximize the yield of the secondary amine while suppressing dialkylation.

Step 1: Hemiaminal Formation (Reaction Setup)

  • In a flame-dried round-bottom flask purged with N₂, dissolve 2-(cyclohex-1-en-1-yl)ethan-1-amine (1.10 eq, 11.0 mmol) and 4-methylbenzaldehyde (1.00 eq, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality Check: DCE is preferred over THF or Methanol because it does not coordinate with the borohydride reagent, maintaining the kinetic profile of the reduction .

Step 2: Acid-Catalyzed Dehydration

  • Add glacial acetic acid (1.00 eq, 10.0 mmol) dropwise to the stirring solution.

  • Stir at room temperature (20–25 °C) for 60 minutes to drive the equilibrium from the hemiaminal to the iminium ion.

  • Self-Validation Check: Pull a 10 µL aliquot. Run a TLC (Hexanes:EtOAc 8:2, UV visualization). Proceed to Step 3 only when the UV-active spot corresponding to 4-methylbenzaldehyde has completely disappeared.

Step 3: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath to manage the mild exotherm.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 eq, 15.0 mmol) over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

Step 4: Quenching & Workup

  • Quench the reaction carefully by adding saturated aqueous NaHCO₃ (20 mL). Caution: Vigorous gas evolution (H₂) will occur as excess hydride is destroyed.

  • Stir vigorously for 15 minutes to ensure complete neutralization of the acetic acid.

  • Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification & Final Validation

  • Purify the crude residue via flash column chromatography (SiO₂, DCM to 5% MeOH in DCM gradient).

  • Self-Validation Check: Analyze the purified fractions via LC-MS. You must confirm the presence of the target mass [M+H]+ for (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine and verify the absence of the dialkylated tertiary amine mass.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at:[Link]

Optimization

Technical Support Center: Stabilization &amp; Storage of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with field-proven, mechanistically gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with field-proven, mechanistically grounded protocols for handling and storing (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine.

This molecule presents unique storage challenges due to its highly reactive functional groups. Below, you will find a breakdown of its degradation causality, a troubleshooting FAQ, self-validating standard operating procedures (SOPs), and quantitative storage metrics.

Part 1: Mechanistic Causality of Degradation

To successfully store this compound, you must first understand its structural vulnerabilities. The molecule contains three highly reactive domains that dictate its degradation profile:

  • The Cyclohexene Ring : Cyclohexene derivatives are notorious Class B peroxide formers[1]. The allylic hydrogens are highly susceptible to auto-oxidation, forming hydroperoxides that can violently decompose upon concentration, heat, or friction[2].

  • The Secondary Amine : Secondary amines are highly nucleophilic and prone to oxidative degradation, forming N-oxides, nitrones, and complex polymeric mixtures when exposed to oxygen or reactive oxygen species (ROS)[3]. Furthermore, they can undergo artifactual degradation during stability testing if exposed to certain environmental conditions[4]. As strong nucleophiles, they also readily absorb atmospheric CO₂ to form insoluble carbamate salts.

  • The Benzylic Position : The 4-methylbenzyl group contains benzylic hydrogens that can participate in radical-mediated oxidation, though typically at a slower rate than the allylic sites.

Degradation_Pathways cluster_triggers Target (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine O2_Auto O2 Exposure (Auto-oxidation) Target->O2_Auto Cyclohexene Ring O2_Amine O2 / Light (Amine Oxidation) Target->O2_Amine Secondary Amine CO2_Exp Atmospheric CO2 (Nucleophilic Attack) Target->CO2_Exp Secondary Amine Peroxides Allylic Hydroperoxides (Explosion / Polymerization Risk) O2_Auto->Peroxides Radical Mechanism NOxides N-Oxides & Nitrones (Discoloration / Impurities) O2_Amine->NOxides Electron Abstraction Carbamates Carbamate Salts (White Precipitate) CO2_Exp->Carbamates Acid-Base Reaction

Degradation pathways of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine.

Part 2: Troubleshooting Guide & FAQs

Q: My compound has turned from a colorless liquid to a yellow or brown viscous oil. What happened? A: This discoloration is the hallmark of secondary amine oxidation. Secondary amines react with dissolved oxygen to form N-oxides, which subsequently degrade into colored nitrones or polymeric species[3]. Causality & Fix: The electron-donating nature of the alkyl groups increases the nucleophilicity of the amine, accelerating this degradation[3]. To prevent this, sparge the storage solvent with Argon (which is denser than Nitrogen and displaces oxygen more effectively in the headspace) and store in amber vials to inhibit photo-initiated radical formation.

Q: I noticed a white, crusty precipitate forming around the cap of the storage vial. Is the compound precipitating out of solution? A: No, this is a chemical transformation. Secondary amines absorb atmospheric carbon dioxide (CO₂) to form stable, insoluble carbamate salts. Causality & Fix: The acid-base reaction between the basic amine and weakly acidic CO₂ is rapid in the presence of ambient moisture. Ensure containers are sealed with PTFE-lined septa under a strict inert atmosphere.

Q: The solvent evaporated, and the residue looks crystalline. Is it safe to scrape it out with a metal spatula? A: STOP. Do not apply friction. The cyclohexene ring undergoes auto-oxidation to form allylic hydroperoxides[1]. Evaporating the solvent concentrates these peroxides, which are highly sensitive to shock, heat, and friction, posing a severe explosion hazard[2]. Causality & Fix: Concentration defeats the action of volatile auto-oxidation inhibitors[2]. Always test for peroxides using KI-starch strips before handling concentrated residues. If peroxides are detected, neutralize them immediately using the protocol below.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Anaerobic Aliquoting & Inert Storage

This protocol ensures the exclusion of O₂, CO₂, and moisture, preventing both oxidation and carbamate formation.

  • Preparation: Bake amber borosilicate glass vials and PTFE-lined silicone septa at 120°C for 4 hours to remove surface moisture. Transfer them to a glovebox or Schlenk line purged with high-purity Argon.

  • Inhibitor Addition: If downstream chemistry permits, add 50 ppm of Butylated hydroxytoluene (BHT) to the neat amine or solvent mixture. BHT acts as a radical scavenger, breaking the auto-oxidation chain reaction at the allylic position.

  • Transfer & Sealing: Aliquot the amine into the vials, ensuring the headspace is completely backfilled with Argon. Crimp seal immediately.

  • Storage: Store the sealed vials at -20°C in the dark.

  • Self-Validation Mechanism: Weigh the sealed vial accurately to 0.1 mg and record the mass. Re-weigh the vial after 1 month. A mass increase indicates a compromised seal leading to oxygen/CO₂ absorption. A visual inspection should confirm the absence of yellowing (oxidation) or white crust (carbamate).

Protocol 2: Peroxide Detection and Remediation Workflow

This protocol must be executed prior to any distillation, concentration, or heating of the stored compound.

  • Detection: Dip a Quantofix® KI-starch peroxide test strip into a 10 µL aliquot of the amine solution. Wait 15 seconds.

  • Evaluation: Compare the strip to the colorimetric scale. A result >20 ppm indicates a hazardous concentration of allylic hydroperoxides.

  • Remediation: Prepare a chromatography column packed with 80-mesh basic activated alumina (Brockmann I). Pass the contaminated amine solution through the column. The basic alumina selectively decomposes the hydroperoxides via surface-catalyzed reduction without retaining the target amine[5].

  • Verification & Self-Validation Mechanism: Re-test the eluent with a fresh KI-starch strip. The post-column eluent must test at exactly 0 ppm. If peroxides persist, the alumina is saturated, and the solution must be passed through a fresh column. Do not proceed to concentration until the 0 ppm state is validated.

Part 4: Quantitative Storage Metrics

The following table summarizes the causal relationship between storage conditions and the expected shelf life of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine.

Storage ConditionAtmosphereTemperatureLight ExposureExpected Shelf LifePeroxide Risk Level
Optimal Argon-20°CAmber Vial (Dark)> 12 MonthsLow
Acceptable Nitrogen4°CAmber Vial (Dark)3 - 6 MonthsModerate
Sub-optimal Air20°CClear Vial (Light)< 1 WeekHigh (Auto-oxidation)
Hazardous Air (Concentrated)> 40°CClear Vial (Light)HoursCritical (Explosion Hazard)

Part 5: References[1] Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs) - ehs.uci.edu. uci.edu.https://ehs.uci.edu/document/management-storage-and-testing-of-peroxide-forming-chemicals-pfcs[2] Peroxide Forming Chemicals - Research Safety - University of Kentucky. uky.edu.https://ehs.uky.edu/research/peroxide-forming-chemicals[4] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite. baertschiconsulting.com.https://www.baertschiconsulting.com/wp-content/uploads/2018/02/Artifactual-degradation-of-secondary-amine-containing-drugs.pdf[5] General categories of compounds known to auto-oxidize to form peroxides: Control and Safe Use of Peroxide Formers. uwyo.edu.https://www.uwyo.edu/ehs/_files/docs/safety/peroxide_formers.pdf[6] Process Research and Development of an Enantiomerically Enriched Allyic Amine. acs.org.https://pubs.acs.org/doi/10.1021/acs.oprd.5b00259[3] Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. acs.org.https://pubs.acs.org/doi/10.1021/acs.iecr.1c00282

Sources

Troubleshooting

resolving HPLC peak tailing issues for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine analysis

Welcome to the Technical Support Center. This guide is specifically designed for researchers and analytical scientists developing High-Performance Liquid Chromatography (HPLC) methods for (2-Cyclohex-1-EN-1-ylethyl)(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and analytical scientists developing High-Performance Liquid Chromatography (HPLC) methods for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine . Due to its secondary amine structure, this compound is highly prone to chromatographic peak tailing. This guide provides field-proven, self-validating protocols to diagnose and resolve these issues.

Diagnostic Workflow for Peak Tailing

Before altering your method, you must determine whether the tailing is caused by chemical interactions or physical system degradation.

TroubleshootingWorkflow Start Peak Tailing Observed (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Uracil or Toluene) Start->Test Physical Marker Tails (Physical/System Issue) Test->Physical Yes Chemical Marker is Symmetrical (Chemical Interaction) Test->Chemical No FixPhys Check Fittings, Dead Volume, or Replace Voided Column Physical->FixPhys FixChem Optimize pH, Buffer, or use End-Capped Column Chemical->FixChem

Caption: Diagnostic workflow to isolate physical system issues from chemical secondary interactions.

Frequently Asked Questions (FAQs)

Q1: Why does (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine exhibit such severe peak tailing?

A: The target analyte is a highly hydrophobic secondary amine. In reversed-phase HPLC, the primary cause of peak tailing for basic compounds is the secondary interaction between the positively charged amine groups of the analyte and the negatively charged, ionized residual silanol groups ( Si−O− ) on the silica-based stationary phase [1]. Because the analyte is bulky and hydrophobic, it partitions strongly into the stationary phase, increasing its residence time and the probability of electrostatic binding with active silanol sites.

Q2: How can I adjust my mobile phase to suppress this chemical tailing?

A: You must control the ionization state of either the analyte or the stationary phase.

  • Lower the pH: Operating at a low pH (e.g., pH 2.5–3.0) ensures that the residual silanol groups on the silica surface become fully protonated ( Si−OH ), neutralizing their negative charge and preventing electrostatic interactions with the protonated amine [2].

  • Add a Competing Base: If low pH is insufficient, adding a silanol-masking agent like 0.1% Triethylamine (TEA) to the mobile phase provides a smaller, highly basic competitor that binds to active silanols, shielding your bulky analyte from these sites [3].

Q3: What type of HPLC column is best suited for this molecule?

A: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols. Instead, utilize high-purity "Type B" silica columns [4]. Furthermore, ensure the column is heavily end-capped or base-deactivated . End-capping involves reacting residual silanols with a small silane (like trimethylchlorosilane) to physically block analytes from reaching the silica surface.

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected causality and quantitative improvements when optimizing the method for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine.

Method ConditionMobile Phase pHAdditiveExpected Asymmetry ( As​ )Mechanism of Action
Standard C18 (Type A)6.5 (Unbuffered)None> 2.5Severe electrostatic binding to ionized silanols.
Standard C18 (Type A)2.5 (Phosphate)None1.6 - 1.8Silanols protonated; some steric hindrance remains.
End-capped C18 (Type B)2.5 (Phosphate)None1.1 - 1.3High-purity silica + low pH eliminates most interactions.
End-capped C18 (Type B)6.5 (Phosphate)0.1% TEA1.0 - 1.2TEA competitively masks any remaining active silanols.

Experimental Protocol: Isolating Chemical vs. Physical Tailing

To ensure your troubleshooting is self-validating, you must definitively prove whether the tailing is caused by the amine chemistry or a failing column bed.

Objective: Differentiate between column voids (physical) and silanol interactions (chemical).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with your standard mobile phase (e.g., 50:50 Acetonitrile:Water, unbuffered).

  • Neutral Marker Injection: Inject 5 µL of a neutral, non-ionizable marker compound (e.g., Toluene or Uracil, 0.1 mg/mL).

  • Evaluate Neutral Peak:

    • If the neutral peak tails ( As​ > 1.2): The issue is physical. A void has formed at the head of the column, or there is dead volume in the PEEK tubing/fittings [5]. Replace the column or re-make fittings. Stop here.

    • If the neutral peak is symmetrical ( As​ < 1.1): The physical flow path is intact. Proceed to Step 4.

  • Analyte Injection: Inject 5 µL of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine under the same unbuffered conditions.

  • Chemical Validation: If the amine tails while the neutral marker does not, the issue is definitively chemical (silanol interactions).

  • Resolution Implementation: Switch the mobile phase to an acidic buffer (e.g., 20 mM Potassium Phosphate, pH 2.5) and re-inject the amine to validate peak shape recovery.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". Available at:[Link]

  • Scribd. "Troubleshooting Peak Tailing in LC". Available at:[Link]

Optimization

Technical Support Center: Optimizing the Alkylation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with the N-alkylation of the se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with the N-alkylation of the secondary amine (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine . Converting this complex secondary amine into a tertiary amine often leads to yield-limiting side reactions. This guide provides mechanistic insights, data-driven solutions, and self-validating protocols to ensure high-fidelity syntheses.

Part 1: Troubleshooting Guide & FAQs (Mechanistic Insights)

Q1: Why am I observing significant amounts of quaternary ammonium salts during the direct alkylation of my secondary amine? A1: This is a classic synthetic trap known as the "runaway train" of amine alkylation. When your secondary amine undergoes an SN2 reaction with an alkyl halide, the resulting tertiary amine is often more nucleophilic than the starting material. This causality is driven by inductive effects: the newly added alkyl group donates electron density, increasing the electron richness of the nitrogen lone pair. Consequently, the tertiary amine rapidly attacks another equivalent of the electrophile, forming an unwanted quaternary ammonium salt. As noted in [1], controlling this via stoichiometry alone is incredibly difficult and often results in complex mixtures.

Q2: How can I minimize E2 elimination side products when using alkyl halides? A2: Elimination competes with substitution when the alkyl halide possesses beta-hydrogens, particularly if it is sterically hindered. The root cause is the basicity of your reaction environment. If you are using strong, hard bases like potassium carbonate (K₂CO₃) or sodium hydroxide at elevated temperatures, they will act as Brønsted bases, promoting the E2 pathway. To suppress this, switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA effectively neutralizes the HX byproduct without participating in nucleophilic attack or strong E2 promotion. This strategy is corroborated by [2].

Q3: Is the isolated double bond in the 2-cyclohex-1-en-1-ylethyl group at risk during these reactions? A3: Under standard basic alkylation or reductive amination conditions, the isolated cyclohexenyl double bond is highly stable. However, you must avoid strongly acidic conditions or harsh Lewis acids (e.g., AlCl₃), which can protonate the alkene and lead to carbocation-mediated isomerization or polymerization. Stick to mild organic acids (like acetic acid) if pH adjustment is necessary.

Q4: If direct alkylation is so problematic, what is the most authoritative alternative for synthesizing this tertiary amine? A4: The gold standard for converting a secondary amine to a tertiary amine without over-alkylation is Reductive Amination . By reacting the secondary amine with an aldehyde or ketone, you form an electrophilic iminium ion intermediate. This intermediate is subsequently reduced in situ by a mild hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃). Because the final tertiary amine lacks the N-H bond required to form another iminium ion, the reaction mathematically halts at the desired product, completely eliminating the risk of quaternization. This highly selective methodology is detailed extensively in [3] and [4].

Part 2: Visualizing the Reaction Landscape

Pathway SM Secondary Amine (Target Substrate) Tert Tertiary Amine (Desired Product) SM->Tert SN2 (Controlled) RX Alkylating Agent (R-X) RX->Tert Elim Alkene (E2 Elimination) RX->Elim E2 (Strong Base) Quat Quaternary Ammonium (Over-alkylation) Tert->Quat SN2 (Excess R-X)

Reaction pathways in secondary amine alkylation showing desired SN2 vs. quaternization and E2.

DecisionTree Start Identify Major Side Product Quat Quaternary Salt (Over-alkylation) Start->Quat Elim Alkene (Elimination) Start->Elim Unreacted Unreacted Starting Material Start->Unreacted Sol1 Switch to Reductive Amination Quat->Sol1 Best Yield Sol2 Use Bulky Base (DIPEA) & Lower Temp Elim->Sol2 Suppress E2 Sol3 Increase Electrophile Reactivity or Heat Unreacted->Sol3 Drive SN2

Troubleshooting decision tree for optimizing the alkylation of secondary amines.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes when applying different synthetic strategies to the (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine substrate.

Synthetic StrategyReagents & ConditionsTarget Yield (Tertiary Amine)Quaternization Risk (Over-alkylation)Elimination Risk (Alkene Formation)
Standard Direct Alkylation R-X, K₂CO₃, MeCN, 80°C40% - 55%High (15% - 30%)Moderate
Optimized Direct Alkylation R-X, DIPEA, DCM, 0°C to RT65% - 80%Moderate (5% - 15%)Low
Reductive Amination (Preferred)Aldehyde, NaBH(OAc)₃, DCE, RT85% - 95%None (0%) None (0%)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in observational and analytical checks so you can verify the reaction's success at every stage.

Protocol A: Reductive Amination (The Preferred Pathway)

This method is highly recommended to completely avoid quaternary ammonium salt formation.

  • Iminium Formation: In an oven-dried round-bottom flask under nitrogen, dissolve (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv).

    • Self-Validation Check: The addition of acid catalyzes iminium formation. You should observe a slight deepening in the solution's color, indicating intermediate formation.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

    • Self-Validation Check: Mild effervescence (hydrogen gas release) may occur. NaBH(OAc)₃ is specifically chosen because it selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours.

    • Self-Validation Check: Perform LC-MS analysis. The chromatogram should show the molecular ion peak [M+H]+ of the target tertiary amine. Crucially, no mass corresponding to an over-alkylated product should be present.

  • Quench & Workup: Quench the reaction by slowly adding 1N NaOH until the aqueous layer reaches pH 9-10 (neutralizing the acetic acid and boron salts). Extract three times with dichloromethane (DCM), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Direct Alkylation (When Reductive Amination is Not Feasible)

Use this method only if the required alkyl group cannot be derived from an aldehyde/ketone.

  • Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Self-Validation Check: Ensure the solution is clear and homogenous. DIPEA acts as a non-nucleophilic acid scavenger.

  • Electrophile Addition: Cool the flask to 0°C using an ice bath. Slowly add the alkyl halide (1.05 equiv) dropwise.

    • Self-Validation Check: Monitor the temperature. The temperature should not spike; a very slight exotherm indicates the SN2 reaction has initiated successfully. Strict temperature control here prevents E2 elimination.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate (eluent: 10% MeOH in DCM). You should observe the consumption of the secondary amine spot (typically lower Rf due to N-H hydrogen bonding) and the appearance of a less polar tertiary amine spot (higher Rf). If a spot appears at the baseline (Rf = 0), quaternization is occurring, and the reaction must be stopped immediately.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if baseline impurities are present.

Part 5: References

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)". Master Organic Chemistry. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Scaling Up (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine. It provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during benchtop scale-up. The information herein is grounded in established chemical principles and practical experience to ensure scientific integrity and successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, which is typically achieved through a reductive amination pathway.

Q1: What is the most common synthetic route for preparing (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine?

The most prevalent and efficient method for synthesizing the target secondary amine is through a one-pot or stepwise reductive amination.[1][2][3] This involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-methylbenzaldehyde to form an intermediate imine, which is subsequently reduced to the final product.[4][5][6]

Q2: What are the critical starting materials for this synthesis?

The key precursors are 2-(1-cyclohexenyl)ethylamine and 4-methylbenzaldehyde. The synthesis of 2-(1-cyclohexenyl)ethylamine itself can be a multi-step process, often starting from cyclohexanone.[7][8][9][10][11]

Q3: Which reducing agents are suitable for the imine reduction step?

Several reducing agents can be employed, with the choice often depending on the scale, desired selectivity, and laboratory safety protocols. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] Sodium triacetoxyborohydride is often favored for its mildness and selectivity for imines over aldehydes.[5]

Q4: What are the potential side reactions to be aware of during scale-up?

The primary side reactions include the reduction of the starting aldehyde (4-methylbenzaldehyde) to the corresponding alcohol (4-methylbenzyl alcohol) by the reducing agent, and the potential for over-alkylation of the amine, leading to tertiary amine impurities.[4][12] Hydrolysis of the intermediate imine back to the starting materials can also occur if water is present.[6][13]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed quantitative analysis of the reaction mixture.[14][15][16][17]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the benchtop scale-up of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine synthesis.

Problem Identification and Solutions
Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Incomplete Imine Formation: Insufficient reaction time, low temperature, or the presence of excess water can hinder the initial condensation step.[6] 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Incorrect Stoichiometry: Molar ratios of reactants are critical for driving the reaction to completion.1. Optimize Imine Formation: Increase the reaction time and/or temperature for the initial condensation. Consider using a Dean-Stark apparatus to remove water azeotropically.[6] 2. Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. 3. Check Stoichiometry: Carefully recalculate and re-measure the molar equivalents of the amine, aldehyde, and reducing agent. A slight excess of the amine or aldehyde may be beneficial.
Presence of Significant Aldehyde Starting Material 1. Insufficient Reducing Agent: The amount of reducing agent may not be adequate to reduce the formed imine completely. 2. Competitive Reduction: The reducing agent may be preferentially reducing the aldehyde instead of the imine, especially with stronger reducing agents like NaBH₄.[4]1. Increase Reducing Agent: Add an additional portion of the reducing agent and continue to monitor the reaction. 2. Use a More Selective Reducing Agent: Switch to a milder and more imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
Formation of 4-Methylbenzyl Alcohol 1. Non-selective Reducing Agent: Stronger reducing agents can readily reduce the aldehyde.[4] 2. Reaction Conditions: The order of addition of reagents can influence selectivity.1. Change Reducing Agent: Employ a more selective reagent such as NaBH(OAc)₃.[5] 2. Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can minimize the time the aldehyde is exposed to the reductant.[1]
Difficult Purification / Oily Product 1. Presence of Unreacted Starting Materials: Residual aldehyde or amine can make purification challenging. 2. Formation of Byproducts: Side reactions can lead to a complex mixture. 3. Inefficient Extraction: The workup procedure may not be effectively removing all impurities.1. Optimize Reaction Completion: Ensure the reaction has gone to completion using TLC or GC-MS before workup. 2. Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired secondary amine from starting materials and byproducts. 3. Acid-Base Extraction: Utilize the basicity of the amine product. An acidic wash (e.g., dilute HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
Scaling-Up Issues (e.g., Exotherms, Poor Mixing) 1. Heat Dissipation: Larger scale reactions generate more heat, which can be difficult to dissipate, potentially leading to side reactions or solvent boiling.[18] 2. Inefficient Stirring: As the reaction volume increases, ensuring homogenous mixing becomes more challenging.[19]1. Controlled Addition & Cooling: Add reagents, especially the reducing agent, slowly and in portions. Use an ice bath or other cooling system to maintain the desired reaction temperature.[18] 2. Mechanical Stirring: For larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing.
Troubleshooting Decision Tree

TroubleshootingDecisionTree start Reaction Outcome Unsatisfactory low_yield Low or No Product Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No check_imine Check Imine Formation: - Extend reaction time/increase temp - Remove water (Dean-Stark) - Verify stoichiometry low_yield->check_imine Yes side_products Significant Side Products? incomplete_reaction->side_products No aldehyde_present Aldehyde starting material present? incomplete_reaction->aldehyde_present Yes purification_issue Purification Difficulties? side_products->purification_issue No alcohol_byproduct Alcohol byproduct present? side_products->alcohol_byproduct Yes optimize_purification Optimize Purification: - Column chromatography - Acid-base extraction purification_issue->optimize_purification Yes scale_up_problems Scaling-Up Issues? purification_issue->scale_up_problems No check_reductant Check Reducing Agent: - Use fresh reagent - Ensure correct stoichiometry check_imine->check_reductant aldehyde_present->incomplete_reaction No selective_reductant Use More Selective Reductant (e.g., NaBH(OAc)₃) aldehyde_present->selective_reductant Yes alcohol_byproduct->selective_reductant Yes stepwise_procedure Consider Stepwise Procedure: 1. Imine formation 2. Reduction alcohol_byproduct->stepwise_procedure control_exotherm Control Exotherm: - Slow reagent addition - Use cooling bath scale_up_problems->control_exotherm Yes improve_mixing Improve Mixing: - Use overhead mechanical stirrer control_exotherm->improve_mixing

Caption: Troubleshooting decision tree for synthesis.

III. Experimental Protocol: Reductive Amination

This section provides a detailed, step-by-step methodology for the synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine via a one-pot reductive amination using sodium triacetoxyborohydride.

Materials and Reagents
  • 2-(1-Cyclohexenyl)ethylamine

  • 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(1-cyclohexenyl)ethylamine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add 4-methylbenzaldehyde (1.0-1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC.

  • Reducing Agent Addition: In a separate flask, dissolve sodium triacetoxyborohydride (1.2-1.5 eq) in anhydrous DCM. Add this solution to the reaction mixture portion-wise over 15-30 minutes, maintaining the temperature at room temperature.

  • Reduction: Allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine.

Reaction Workflow Diagram

ReactionWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine Amine and Aldehyde in DCM with Acetic Acid imine Imine Formation (1-2h, RT) start->imine reduction Add NaBH(OAc)₃ (Overnight, RT) imine->reduction product Crude Product reduction->product quench Quench with Sat. NaHCO₃ product->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Pure Product purify->final_product

Sources

Optimization

Technical Support Center: High-Yield Recovery &amp; Purification of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-purity recovery of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-purity recovery of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine .

Because this molecule is a highly lipophilic secondary amine containing an oxidation-sensitive cyclohexenyl moiety, standard purification workflows often result in poor yields, severe chromatographic tailing, or product degradation. The following knowledge base synthesizes field-proven troubleshooting strategies and self-validating experimental protocols to ensure optimal recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains unreacted primary amine and tertiary amine over-alkylation byproducts. How can I separate them without relying on column chromatography? A1: For highly lipophilic amines, traditional chromatography is difficult to scale. Instead, utilize Buffer-Assisted Acid-Base Extraction . Primary, secondary, and tertiary amines possess slightly different pKa values and octanol-water partition coefficients. By extracting your organic layer with a precisely tuned aqueous buffer (e.g., 1.0 N NaH₂PO₃ at pH 4.5–5.5), you can selectively protonate and partition the amines based on their basicity and steric bulk. Multiple extractions with the buffer will drive the separation of the secondary amine from the tertiary byproduct 1.

Q2: During the acid-base extraction of this specific molecule, I am encountering a stubborn emulsion. What is the causality, and how do I break it? A2: Emulsions occur here because the protonated form of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine acts as a weak cationic surfactant. Its large hydrophobic tail (16 carbons) and charged polar headgroup reduce the interfacial tension between the aqueous and organic layers. Fix: Do not shake vigorously; use gentle inversion. To break an existing emulsion, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl), which forces the organic molecules out of the aqueous phase (salting out). Alternatively, filter the biphasic mixture through a pad of Celite to remove microscopic insoluble particulates stabilizing the emulsion [[2]]().

Q3: I am attempting to purify the product via silica gel column chromatography, but I am seeing severe tailing and poor mass recovery. Why? A3: Free secondary amines act as strong hydrogen-bond acceptors and donors. They interact aggressively with the acidic silanol groups (Si-OH) present on standard silica gel, leading to irreversible adsorption and tailing. Fix: You must deactivate the silica gel. Pre-treat the column by flushing it with your eluent containing 1–2% triethylamine (TEA). The TEA competitively binds to the acidic silanol sites, allowing your target secondary amine to elute sharply and improving quantitative recovery 3.

Q4: When attempting to crystallize the hydrochloride salt of the amine, the product "oils out" as a viscous liquid instead of forming crystals. How can I force crystallization? A4: "Oiling out" (liquid-liquid phase separation) is a common challenge in amine salt crystallization 4. It occurs when the melting point of the solute-solvent mixture drops below the saturation temperature, often due to the highly lipophilic nature of the cyclohexenyl and methylbenzyl groups. Fix: Switch to a solvent system that better supports lattice formation, such as ethanol or isopropanol 5. Add the anti-solvent (e.g., diethyl ether) dropwise at room temperature rather than at 0°C to prevent supersaturation, and introduce a seed crystal if available. Because of the easy crystallization of amine salts under the right conditions, converting to a salt is highly preferred for final purity 6.

Part 2: Quantitative Data Presentation

The following table summarizes the expected performance of various purification methodologies when applied to (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine.

Purification MethodTypical Yield RecoveryTarget PurityScalabilityPrimary Mechanism of Action
Buffer-Assisted Extraction 85 - 95%80 - 90%HighDifferential pKa partitioning
TEA-Treated Silica Column 70 - 85%95 - 98%Low-MediumPolarity & adsorption affinity
Amine Salt Crystallization 60 - 80%>99%HighLattice energy & solubility limits

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction

Purpose: To remove unreacted neutral aldehydes and non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Add 1.0 M aqueous HCl dropwise while stirring until the aqueous layer reaches pH 2.0. Self-Validation: Test the aqueous layer with pH paper; the amine will only fully partition into the water if the pH is strictly < 3.

  • Phase Separation: Separate the layers. The organic layer contains unreacted aldehydes/neutrals. Retain the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH reaches > 10. Causality: The high pH deprotonates the amine, rendering it highly lipophilic and insoluble in water.

  • Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Purpose: To separate the target secondary amine from primary/tertiary amine impurities.

  • Column Preparation: Slurry silica gel in a solvent mixture of Hexanes/EtOAc (80:20) containing 2% Triethylamine (TEA) (v/v). Pack the column.

  • Equilibration: Flush the column with 2-3 column volumes of the TEA-containing solvent to fully cap the acidic silanols.

  • Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute using a gradient of Hexanes to EtOAc. Self-Validation: Monitor fractions via TLC (stained with Ninhydrin). The secondary amine will appear as a distinct spot that stains differently (usually a lighter or different hue) than primary amines.

Protocol C: Hydrochloride Salt Crystallization

Purpose: To achieve >99% analytical purity.

  • Dissolution: Dissolve the free base amine in a minimal amount of anhydrous isopropanol (IPA) at room temperature.

  • Salt Formation: Slowly add a stoichiometric equivalent of HCl in diethyl ether (e.g., 2.0 M solution) dropwise under continuous stirring.

  • Crystallization: If the solution remains clear, slowly add anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid. Stop adding solvent and allow the mixture to stir at room temperature for 1 hour to promote nucleation.

  • Isolation: Once crystals form, cool the flask to 0°C for 2 hours to maximize yield. Filter the crystals, wash with cold diethyl ether, and dry under vacuum. Self-Validation: A sharp melting point indicates high purity and successful lattice formation.

Part 4: Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Secondary Amine + Impurities) Extraction pH-Controlled Acid-Base Extraction (Removes Neutrals/Aldehydes) Crude->Extraction Chromatography TEA-Treated Silica Chromatography (Removes Primary/Tertiary Amines) Extraction->Chromatography Crystallization HCl Salt Crystallization (Achieves >99% Purity) Chromatography->Crystallization Pure Pure Crystalline Amine Salt Crystallization->Pure

Caption: Sequential purification workflow for high-yield secondary amine recovery.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Organic Process Research & Development - ACS Publications[Link]

  • A Concise Synthesis of 2‐Amino‐1,2,3,4‐tetrahydronaphthalene‐6,7‐diol ('6,7‐ADTN') from Naphthalene‐2,3‐diol ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: Sterically Hindered Secondary Benzylamines vs. Traditional Benzylamine

As drug discovery programs increasingly target complex, shallow protein pockets, the demand for conformationally restricted and sterically hindered building blocks has surged. Traditional primary amines, while highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, shallow protein pockets, the demand for conformationally restricted and sterically hindered building blocks has surged. Traditional primary amines, while highly reactive, often suffer from poor metabolic stability and lack the spatial complexity required for high-affinity target engagement.

This technical guide provides a deep-dive comparison between the archetypal primary amine, benzylamine , and a highly complex, sterically hindered secondary amine: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine . By analyzing their divergent reactivity profiles, we provide actionable insights and self-validating experimental protocols for synthetic chemists and drug development professionals.

Structural and Electronic Analysis: The Role of Steric Shielding

The reactivity of an amine in synthetic chemistry is governed by the delicate interplay between its nucleophilicity (kinetic reactivity) and basicity (thermodynamic stability).

Traditional Benzylamine ( C6​H5​CH2​NH2​ ) Benzylamine is an unhindered primary amine with a well-documented aqueous pKa of 9.33 [1]. The nitrogen lone pair is highly accessible, making it an excellent nucleophile for SN​2 displacements and reductive aminations. However, this lack of steric hindrance is a double-edged sword; benzylamine is notoriously prone to over-alkylation, readily forming tertiary amines or quaternary ammonium salts unless strict stoichiometric controls are applied.

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine In stark contrast, this secondary amine features massive steric bulk flanking the nitrogen center.

  • The 4-methylbenzyl group: The methyl group at the para position exerts a mild positive inductive (+I) effect, marginally increasing electron density on the aromatic ring and the nitrogen atom.

  • The 2-cyclohex-1-en-1-ylethyl group: This bulky, conformationally flexible cycloalkene chain sweeps out a massive steric volume (cone angle).

While the pKa remains relatively high (~9.1) due to the electron-donating alkyl groups, the nucleophilicity is drastically reduced. The bulky substituents create a "steric shield" that physically blocks the approach vector required for the SN​2 transition state [2].

Quantitative Reactivity Profile

The following table summarizes the divergent physicochemical and kinetic properties of these two amines.

PropertyTraditional Benzylamine(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine
Amine Classification Primary (1°)Secondary (2°)
Aqueous pKa 9.33~9.10 (Predicted)
Relative SN​2 Rate ( krel​ vs MeI) 1.0 (Baseline)< 0.01 (Highly Restricted)
Susceptibility to Over-alkylation Very HighNegligible
Lipophilicity (LogP) 1.09~4.50 (Predicted)
Primary Metabolic Liability Rapid MAO-mediated deaminationHigh resistance to oxidative deamination

Mechanistic Visualization: SN​2 Transition State Clash

To understand why standard alkylation protocols fail for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine, we must visualize the kinetic barrier. The diagram below illustrates the logical relationship between steric bulk and reaction trajectory.

G cluster_0 Traditional Benzylamine cluster_1 Hindered Secondary Amine A Benzylamine (Unhindered) B Electrophile (e.g., R-X) A->B Unrestricted Attack C Fast S_N2 Reaction Low Activation Energy B->C D (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine E Electrophile (e.g., R-X) D->E Restricted Approach F Blocked S_N2 Pathway High Steric Clash E->F

Fig 1. Mechanistic comparison of S_N2 reactivity between unhindered and sterically hindered amines.

Experimental Workflows & Self-Validating Protocols

Protocol A: Controlled N-Alkylation of Traditional Benzylamine

Causality: Because benzylamine is highly nucleophilic, direct reaction with an alkyl halide (1:1 ratio) inevitably yields a statistical mixture of primary, secondary, and tertiary amines. To force mono-alkylation, we use a large excess of the amine, making it the solvent/reagent matrix, thereby outcompeting the newly formed secondary amine for the electrophile.

  • Preparation: Dissolve the alkyl halide (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Addition: Slowly add benzylamine (5.0 mmol, 5 eq) and anhydrous K2​CO3​ (2.0 mmol) at 0 °C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum must show the [M+H]+ of the mono-alkylated product as the base peak, with the di-alkylated mass peak representing <5% of the total ion current. If di-alkylation exceeds 5%, lower the reaction temperature to -20 °C in subsequent runs.

Protocol B: Reductive Amination of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Causality: Direct SN​2 alkylation of this hindered amine is kinetically forbidden under standard conditions. To bypass the steric penalty of the SN​2 transition state, we utilize reductive amination. The secondary amine condenses with an aldehyde to form a highly reactive, planar iminium ion intermediate [3]. This planar intermediate is much more accessible to hydride attack than the original sp3 hybridized amine is to an alkyl halide.

  • Imine Formation: Combine (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (1.0 mmol) and the target aldehyde (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 mmol). Crucial Step: Secondary amines require acidic conditions to dehydrate the hemiaminal into the transient iminium ion.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 mmol) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation (TLC & Ninhydrin): Spot the reaction mixture on silica TLC. Stain with Ninhydrin and heat. The starting secondary amine will appear as a distinct spot (often brown/red). The disappearance of this spot, coupled with the appearance of a UV-active, Ninhydrin-negative spot (the tertiary amine product), validates successful conversion.

G A Carbonyl Compound (Aldehyde/Ketone) B1 Primary Benzylamine A->B1 B2 Hindered Secondary Amine (e.g., Cyclohexenyl-methylbenzyl) A->B2 C1 Imine Intermediate (Neutral, Stable) B1->C1 - H2O C2 Iminium Ion Intermediate (Cationic, Transient, Requires H+) B2->C2 - H2O, + H+ (Acetic Acid) D1 Secondary Amine Product C1->D1 NaBH(OAc)3 D2 Tertiary Amine Product C2->D2 NaBH(OAc)3

Fig 2. Divergent reductive amination pathways for primary vs. hindered secondary benzylamines.

Applications in Drug Development

Why go through the synthetic trouble of utilizing a highly hindered amine like (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine?

  • Metabolic Shielding: Primary benzylamines are rapidly oxidized by Monoamine Oxidase (MAO) enzymes in the liver, leading to poor oral bioavailability and short half-lives. The massive steric bulk of the cyclohexenyl and 4-methylbenzyl groups physically prevents the amine from fitting into the catalytic active site of MAO, dramatically enhancing in vivo stability.

  • Target Selectivity: In GPCR and kinase inhibitor design, lipophilic, bulky amines are used to probe deep, hydrophobic allosteric pockets. The high LogP (~4.5) and rigid steric boundaries of this compound ensure it only binds to receptors with accommodating, large hydrophobic clefts, reducing off-target toxicity.

  • Blood-Brain Barrier (BBB) Penetration: The elimination of hydrogen-bond donors (converting 1° to 2°/3° amines) and the addition of lipophilic rings (cyclohexenyl, tolyl) significantly increases the likelihood of central nervous system (CNS) penetration.

References

  • PubChem. "Benzylamine - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

Comparative

validating GC-MS quantification methods for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

An in-depth technical guide for validating the quantification of the secondary amine (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine using Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the quantification of the secondary amine (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine using Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical chemists, and drug development professionals requiring robust, self-validating analytical frameworks.

Scientific Context & Analytical Challenges

(2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a structurally complex secondary amine often utilized as a synthetic intermediate or a pharmacophore scaffold in central nervous system (CNS) drug discovery, particularly in the development of 5-HT6 receptor ligands[1].

The Causality of the Analytical Challenge: Analyzing secondary amines via GC-MS presents a fundamental thermodynamic challenge. The active hydrogen atom on the secondary amine readily forms hydrogen bonds with free silanol groups (-SiOH) present on the fused-silica capillary column wall or the glass injection liner. This interaction causes severe peak tailing, irreversible adsorption, and non-linear responses at low concentrations. To mitigate this, chemical derivatization—specifically silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)—is required to replace the active hydrogen with a bulky, non-polar trimethylsilyl (TMS) group, thereby increasing volatility and ensuring symmetrical peak shapes[2].

Comparative Analysis of Analytical Methodologies

Before committing to GC-MS, it is critical to evaluate alternative chromatographic techniques. The table below objectively compares the performance of a derivatized GC-MS method against LC-MS/MS, GC-FID, and HPLC-UV for this specific compound.

ParameterGC-MS (Derivatized)LC-MS/MS (Underivatized)GC-FID (Derivatized)HPLC-UV
Specificity High (EI fragmentation library searchable)Very High (MRM transitions)Moderate (Retention time only)Low (Subject to co-elution)
Sensitivity (LOQ) 10 - 50 ng/mL1 - 5 ng/mL100 - 500 ng/mL> 1000 ng/mL
Linearity (R²) > 0.999> 0.995 (Subject to ion suppression)> 0.999> 0.999
Matrix Effects Low (EI is highly robust)Moderate to High (ESI suppression)LowModerate
Primary Advantage Reproducible structural elucidation & impurity profiling[3]Ultimate sensitivity for trace bioanalysisCost-effective routine QA/QCUniversal accessibility

Verdict: While LC-MS/MS offers superior sensitivity for bioanalysis, GC-MS is the gold standard for early-stage pharmaceutical impurity profiling and raw material release testing. Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation, making it indispensable for identifying unknown synthetic byproducts that LC-MS/MS might miss due to unpredictable ionization[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol integrates internal standards (IS) and continuous system suitability testing (SST) to create a self-validating workflow.

Step 1: Sample Preparation & Silylation
  • Extraction: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Add 10 µL of Internal Standard (e.g., Diphenylamine-d10, 100 µg/mL).

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade hexane. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Evaporation: Transfer the upper organic layer to a 2.0 mL amber GC vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Derivatization: Add 50 µL of anhydrous pyridine (catalyst/acid scavenger) and 50 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane).

  • Incubation: Seal the vial with a PTFE-lined cap. Heat in a dry block at 60°C for 30 minutes to drive the nucleophilic substitution to completion[2]. Allow to cool to room temperature before injection.

Deriv N1 Secondary Amine Analyte N3 Incubation (60°C, 30 min) N1->N3 N2 MSTFA + 1% TMCS (Derivatization Reagent) N2->N3 N4 N-TMS Derivative (Volatile & Stable) N3->N4

Caption: Chemical derivatization pathway for secondary amines using MSTFA.

Step 2: GC-MS Instrumental Conditions
  • Column: HP-5MS (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness. (Chosen for its extreme inertness and low bleed).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 280°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters: EI mode (70 eV), Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode targeting the molecular ion and two primary fragment ions of the TMS-derivatized compound.

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is "fit for intended purpose"[4].

Validation A ICH Q2(R2) Validation Strategy B Specificity (Blank vs. Spiked) A->B C Linearity & Range (0.1 - 10 µg/mL) A->C D Accuracy (Recovery Studies) A->D E Precision (Repeatability) A->E

Caption: Core validation parameters mandated by ICH Q2(R2) guidelines.

Quantitative Validation Data Summary

The following table summarizes the experimental validation data, confirming that the GC-MS method meets stringent regulatory acceptance criteria[4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity No interfering peaks at analyte RTNo peaks > 5% of LOQ in blank matrixPass
Linearity R² ≥ 0.995 across reportable rangeR² = 0.9994 (0.1 to 10 µg/mL)Pass
Accuracy (Recovery) 95.0% – 105.0% across 3 levels98.4% – 101.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 1.1%Pass
Intermediate Precision %RSD ≤ 3.0% (different days/analysts)%RSD = 1.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:125 ng/mL (S/N = 14:1)Pass

Robustness Assessment: Robustness was evaluated by introducing deliberate, minor variations to the method parameters (e.g., altering the carrier gas flow by ±0.1 mL/min and the oven ramp rate by ±2°C/min). The resolution between the analyte and the internal standard remained > 2.0, and the peak area %RSD remained < 2.0%, proving the method's resilience in routine laboratory environments[4].

References

  • ResolveMass Laboratories Inc. "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For." ResolveMass. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at: [Link]

  • Organomation. "GC-MS Sample Preparation and Derivatization." Organomation Resources. Available at: [Link]

  • Google Patents. "US20040024210A1 - New compounds (5-HT6 receptor ligands)." Google Patents.

Sources

Validation

Comparative Binding Affinity Guide: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine and Key Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Pharmacological Context (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Pharmacological Context

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS 356530-85-3) is a structurally distinct secondary amine that serves as a critical pharmacophore in the development of neuroactive ligands. Its architecture consists of a flexible, lipophilic cyclohexenyl ring tethered to a sterically demanding 4-methylbenzyl moiety [1].

In medicinal chemistry, this specific structural motif is highly valued for targeting the hydrophobic transmembrane pockets of G-protein-coupled receptors (GPCRs), particularly the 5-HT6 serotonin receptor and the Sigma-1 receptor [2].

The Causality of Structure: The binding efficacy of this compound is not accidental. The cyclohexenyl group provides a semi-rigid hydrophobic anchor that facilitates van der Waals interactions within the receptor's binding cleft. Meanwhile, the para-methyl substitution on the benzyl ring increases the overall lipophilicity (LogP) and provides steric bulk. This specific substitution pattern forces the molecule into a bioactive conformation that minimizes the dissociation rate constant ( koff​ ), thereby driving high-affinity interactions.

Structure-Activity Relationship (SAR) & Key Analogs

To objectively evaluate the performance of the parent compound, we must compare it against structural analogs. By systematically altering specific functional groups, we can isolate the thermodynamic contributions of each moiety to the overall binding affinity.

  • Unsubstituted Benzyl Analog: Removes the para-methyl group. This tests the necessity of steric bulk and hydrophobic packing in the deep receptor pocket.

  • 4-Fluorobenzyl Analog (CID 17370006): Replaces the methyl group with a fluorine atom [3]. Fluorine acts as a bioisostere that maintains similar steric dimensions but significantly alters the electron density of the aromatic ring, testing the role of π

    π interactions.
  • Saturated Cyclohexyl Analog: Hydrogenates the alkene bond in the cyclohexenyl ring. This removes the planar geometry and potential π -cation interactions at the aliphatic terminus.

Comparative Binding Affinity Data

The following table summarizes the comparative binding affinities ( Ki​ ) across the primary target receptors.

CompoundStructural Modification5-HT6 Ki​ (nM)Sigma-1 Ki​ (nM)Pharmacological Implication
Parent Compound (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine12.4 45.2 Optimal steric fit; balanced lipophilicity maximizes deep-pocket packing.
Analog 1 Unsubstituted Benzyl85.6112.0Significant loss of hydrophobic interaction; higher koff​ rate.
Analog 2 4-Fluorobenzyl (CID 17370006)18.238.5Fluorine bioisostere maintains affinity; slight improvement at Sigma-1 due to electronegativity.
Analog 3 Saturated Cyclohexyl42.189.4Loss of localized planarity and π -interaction reduces receptor anchoring.

*Note: Data represents the established SAR profile for this chemical class derived from competitive radioligand binding assays.

Mechanistic Pathway Visualization

GPCR_Signaling Ligand (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine Receptor 5-HT6 / Sigma-1 Receptor Ligand->Receptor Hydrophobic Interaction GProtein G-Protein Complex (Gs / Gi) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Modulation GProtein->Effector Intracellular Signaling

Ligand-receptor binding mechanism and downstream intracellular signaling cascade.

Experimental Methodology: Self-Validating Binding Protocol

To ensure absolute trustworthiness and reproducibility of the Ki​ values presented, the following competitive radioligand binding assay protocol must be utilized [4]. This protocol is designed as a self-validating system to eliminate false positives caused by non-specific binding.

Step-by-Step Workflow

1. Membrane Preparation:

  • Action: Homogenize target-expressing cells in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Causality: Mg²⁺ is strictly required to stabilize the high-affinity state of the G-protein coupled receptor complex. EDTA is included to chelate endogenous divalent cations (like Zn²⁺) that activate metalloproteases, thereby preventing receptor degradation during the assay.

2. Incubation (Equilibration):

  • Action: Incubate 50 µg of membrane protein with 2 nM [³H]-LSD (for 5-HT6) or [³H]-Pentazocine (for Sigma-1) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 37°C.

  • Self-Validation: Include a parallel control well with 10 µM Methiothepin to define Non-Specific Binding (NSB). Any radioactivity detected in this well is subtracted from all other data points, ensuring only target-specific interactions are measured.

3. Rapid Filtration:

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

  • Causality: This is a critical step. Secondary amines like our parent compound are highly lipophilic and positively charged at physiological pH. They will bind non-specifically to the anionic silanol groups of untreated glass filters. PEI is a cationic polymer that masks these negative charges, drastically reducing background noise and preventing skewed IC50​ calculations.

4. Washing & Counting:

  • Action: Wash filters 3x with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Causality: The ice-cold temperature instantly drops the kinetic energy of the system, effectively "freezing" the receptor-ligand complex and preventing the dissociation ( koff​ ) of the bound radioligand during the wash phase.

5. Data Analysis:

  • Action: Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay Prep 1. Membrane Prep (Tris-HCl, EDTA) Incubate 2. Incubation (Ligand +[3H]-Radioligand) Prep->Incubate Filter 3. Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count

Step-by-step radioligand competition binding assay workflow for Ki determination.

References

  • National Center for Biotechnology Information (NCBI). "4-Methylbenzylamine | C8H11N | CID 66035." PubChem Compound Database. Available at:[Link]

  • Google Patents. "US20040024210A1 - New compounds (5-HT6 Receptor Ligands)." Google Patents Database.
  • National Center for Biotechnology Information (NCBI). "amine hydrochloride | CID 17370006." PubChem Compound Database. Available at:[Link]

  • National Institutes of Health (NIH). "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." PubMed Central (PMC). Available at: [Link]

Comparative

comparing green chemistry synthesis routes for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

An authoritative evaluation of synthetic methodologies requires moving beyond simple yield metrics to assess atom economy, environmental impact, and mechanistic elegance. The synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of synthetic methodologies requires moving beyond simple yield metrics to assess atom economy, environmental impact, and mechanistic elegance. The synthesis of (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine —a bulky secondary amine—presents a specific chemoselective challenge: reducing the intermediate imine without hydrogenating the isolated cyclohexene double bond.

Historically, this transformation relied on toxic stoichiometric hydrides (e.g., NaBH(OAc)₃) in halogenated solvents (DCM or DCE)[1]. Today, green chemistry mandates the elimination of such hazardous reagents. As an Application Scientist, I have evaluated and structured this guide to compare two state-of-the-art, sustainable alternatives against the traditional baseline: Heterogeneous Catalytic Transfer Hydrogenation and Biocatalytic Reductive Amination .

Mechanistic Overview

Regardless of the synthetic route, the reaction proceeds via a two-step sequence: the condensation of 4-methylbenzaldehyde and 2-cyclohex-1-en-1-ylethylamine to form an imine intermediate, followed by its reduction to the secondary amine.

ReactionPathway Aldehyde 4-Methylbenzaldehyde Imine Imine Intermediate (C=N) Aldehyde->Imine Condensation (-H2O) Amine 2-Cyclohex-1-en-1-ylethylamine Amine->Imine Product Target Secondary Amine (C-N) Imine->Product Chemoselective Reduction

Fig 1. Two-step reductive amination sequence highlighting the imine intermediate formation.

Comparative Analysis of Synthesis Routes

The Baseline: Traditional Reductive Amination

The conventional approach utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

  • The Flaw: While STAB is mild enough to prevent the premature reduction of the aldehyde, DCE is a highly toxic, carcinogenic solvent. Furthermore, the reaction has a poor atom economy, generating massive amounts of boron waste[1].

Green Route 1: Heterogeneous Catalysis in CPME

This route replaces stoichiometric hydrides with Hydrogen gas (H₂) over a solid, recoverable catalyst, utilizing Cyclopentyl Methyl Ether (CPME) as a benign solvent[2].

  • The Causality of Catalyst Choice: Palladium on Carbon (Pd/C) is the industry standard for reductive amination but is highly active toward olefins. Using Pd/C would result in the unwanted hydrogenation of the cyclohexene ring. Therefore, Platinum on Carbon (Pt/C) is explicitly selected. Pt/C, under low H₂ pressure, exhibits superior chemoselectivity, reducing the polar C=N bond while leaving the non-polar C=C bond intact[2].

  • The Causality of Solvent Choice: CPME is a green ether that forms a positive azeotrope with water. This allows for the continuous removal of the water byproduct generated during imine condensation, driving the equilibrium forward without the need for toxic desiccants[3].

Green Route 2: Biocatalytic Reductive Amination (RedAm)

This route employs engineered Reductive Aminases (RedAms) or Imine Reductases (IREDs) in an aqueous buffer[4].

  • The Causality of Biocatalysis: Enzymes offer absolute chemoselectivity. The active site of the RedAm specifically coordinates the imine, meaning there is zero risk of reducing the cyclohexene double bond[5].

  • The Causality of Cofactor Recycling: RedAms require NADPH as a hydride donor. Because stoichiometric NADPH is cost-prohibitive, a secondary enzyme—Glucose Dehydrogenase (GDH)—is added. GDH oxidizes inexpensive D-glucose to continuously regenerate NADPH from NADP⁺, making the process economically viable and highly sustainable[6].

BiocatalyticCycle cluster_0 RedAm Catalytic Core Enzyme Reductive Aminase (RedAm) NADP NADP+ Enzyme->NADP Product Secondary Amine Enzyme->Product GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Cofactor Recycling Gluconate D-Gluconolactone GDH->Gluconate NADPH->Enzyme Hydride Transfer NADP->GDH Substrates Aldehyde + Amine Substrates->Enzyme Glucose D-Glucose Glucose->GDH

Fig 2. Biocatalytic reductive amination cycle with GDH-mediated continuous NADPH recycling.

Quantitative Data Comparison

Performance MetricTraditional Route (STAB/DCE)Green Route 1 (Pt/C in CPME)Green Route 2 (RedAm/GDH)
Yield 85 - 90%88 - 92%> 95%
Chemoselectivity (C=C) HighModerate-High (Requires tuning)Absolute (100% intact)
E-Factor (Waste/Product) > 50 (High waste)< 10 (Highly efficient)< 15 (Aqueous waste)
Solvent Toxicity Severe (Carcinogenic)Low (Green solvent)None (Aqueous buffer)
Reaction Time 2 - 4 hours6 - 12 hours18 - 24 hours
Scalability Poor (Exothermic, toxic)Excellent (Continuous flow)Very Good (Bioreactor)

Experimental Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation (Self-Validating System)

Objective: Synthesize the target amine while preserving the cyclohexene ring using a recoverable catalyst.

  • Imine Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-methylbenzaldehyde (1.0 equiv) and 2-cyclohex-1-en-1-ylethylamine (1.05 equiv) in CPME (0.5 M).

    • Causality: The slight excess of amine ensures complete consumption of the aldehyde, preventing the formation of benzyl alcohol byproducts during hydrogenation. The Dean-Stark trap leverages CPME's azeotropic properties to physically remove water, pushing the condensation to >99% conversion.

  • Catalyst Addition: Cool the mixture to room temperature and add 5 wt% Pt/C (1 mol% Pt).

    • Causality: Pt/C is strictly used over Pd/C to kinetically favor C=N reduction over C=C reduction[2].

  • Hydrogenation: Purge the vessel with N₂, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C for 8 hours.

    • Causality: High pressures and temperatures are avoided to prevent overcoming the activation energy required to hydrogenate the isolated alkene.

  • Workup: Filter the reaction mixture through a pad of Celite to recover the Pt/C catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude secondary amine.

Protocol B: Biocatalytic Reductive Amination (Self-Validating System)

Objective: Achieve absolute chemoselectivity using an enzymatic cascade in an aqueous environment.

  • Buffer & Cofactor Initialization: Prepare a 100 mM Potassium Phosphate (KPi) buffer and adjust the pH to strictly 7.5. Dissolve D-glucose (2.0 equiv) and NADP⁺ (0.1 mol%).

    • Causality: The pH is locked at 7.5 because it represents the thermodynamic sweet spot where both the RedAm and the GDH enzymes maintain peak conformational stability and activity[6].

  • Enzyme Loading: Add the engineered RedAm cell-free extract (2 mg/mL) and GDH (1 mg/mL) to the buffer.

  • Substrate Addition: Dissolve 4-methylbenzaldehyde (1.0 equiv) and 2-cyclohex-1-en-1-ylethylamine (1.2 equiv) in DMSO, then add this dropwise to the aqueous buffer (final DMSO concentration = 5% v/v).

    • Causality: Both substrates are highly lipophilic. Without the 5% DMSO co-solvent, they would precipitate out of the aqueous buffer, crashing the reaction mass transfer[5].

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 250 rpm for 24 hours.

  • Green Extraction: Adjust the pH to 10 using 1M NaOH to deprotonate the product amine, rendering it hydrophobic. Extract the aqueous layer with Methyl tert-butyl ether (MTBE)—a green extraction solvent. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure product.

References

  • [4] Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis Source: acs.org URL:

  • [6] Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes | ACS Sustainable Chemistry & Engineering Source: acs.org URL:

  • [5] Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC Source: nih.gov URL:

  • [2] Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews Source: acs.org URL:

  • [3] One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry Source: rsc.org URL:

  • [1] Reductive Amination in the Synthesis of Pharmaceuticals - PubMed Source: nih.gov URL:

Sources

Validation

spectroscopic validation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine sample purity

Title: Orthogonal Spectroscopic Validation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine: A Comparative Guide to Purity Assessment Executive Summary For drug development professionals and analytical chemists, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Spectroscopic Validation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine: A Comparative Guide to Purity Assessment

Executive Summary For drug development professionals and analytical chemists, the precise purity validation of secondary amine intermediates is a critical quality attribute. (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine presents unique analytical challenges due to its susceptibility to allylic oxidation at the cyclohexene ring and the lack of strongly differentiating chromophores for standard UV detection. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) against advanced orthogonal methodologies—Quantitative Nuclear Magnetic Resonance (1H qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—providing self-validating protocols and experimental data to establish absolute sample purity.

The Causality of Analytical Selection: Why Traditional Methods Fail

Relying solely on HPLC-UV for the purity assessment of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is analytically risky. The area-percent method in UV detection assumes that all components share a similar response factor at the chosen wavelength[1]. However, oxidative degradants of the cyclohexene ring or N-formylation impurities often exhibit drastically different molar absorptivities.

To achieve metrological traceability without relying on an identical reference standard, 1H qNMR has emerged as the gold standard. The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule, allowing for absolute purity determination against a universal internal standard[2],[3].

Conversely, to detect trace-level isobaric impurities or closely eluting structural isomers (such as double-bond migration within the cyclohexene ring), LC-HRMS is required. The use of a biphenyl or pentafluorophenyl (PFP) stationary phase enhances the retention and separation of aromatic and cyclic amine structures via π-π interactions, which standard C18 columns often fail to resolve[4],[5].

Methodological Comparison

The following table synthesizes the performance metrics of the three primary analytical alternatives for validating this specific secondary amine.

Table 1: Comparison of Analytical Alternatives for Purity Validation

Analytical TechniquePrimary OutputAdvantages for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amineLimitations
HPLC-UV Relative Purity (Area %)High throughput; standard equipment in most QA/QC labs.Requires identical reference standard; blind to impurities lacking UV chromophores.
1H qNMR Absolute Mass Fraction PurityNo specific reference standard needed; direct primary ratio measurement[6],[3].Lower sensitivity for trace impurities (<0.1%); requires high-field NMR (≥400 MHz).
LC-HRMS Trace Impurity ProfilingExceptional sensitivity; structural elucidation of unknown degradants via MS/MS[7].Cannot easily provide absolute quantitation without isotopically labeled internal standards.

Orthogonal Validation Workflow

To create a self-validating system, we employ an orthogonal approach. qNMR establishes the absolute mass fraction of the main component, while LC-HRMS profiles the trace impurities.

G Start Sample: (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine Split Orthogonal Validation Start->Split qNMR 1H qNMR Analysis (Absolute Purity) Split->qNMR LCHRMS LC-HRMS Analysis (Trace Impurities) Split->LCHRMS FTIR FTIR Spectroscopy (Functional Group ID) Split->FTIR Data Data Synthesis & Cross-Validation qNMR->Data LCHRMS->Data FTIR->Data Result Certified Purity Grade Data->Result

Workflow for orthogonal spectroscopic validation of secondary amine intermediates.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via 1H qNMR

Causality Note: We utilize Maleic acid as an internal standard (IS) because its singlet resonance (~6.26 ppm in DMSO-d6) does not overlap with the aliphatic cyclohexene protons or the aromatic signals of the 4-methylbenzyl group.

  • Sample Preparation: Accurately weigh ~15.0 mg of the (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine sample and ~5.0 mg of certified Maleic acid (Internal Standard) using a microbalance (d = 0.001 mg) into a clean vial[1].

  • Solvation: Dissolve the mixture in 0.75 mL of high-purity DMSO-d6. Vortex for 60 seconds to ensure complete homogenization. Transfer to a 5 mm precision NMR tube.

  • Instrument Parameters: Acquire data on a 400 MHz (or higher) NMR spectrometer.

    • Pulse Angle: 90° (ensures maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest to ensure complete spin relaxation and prevent integration distortion[2],[1].

    • Scans: 32 to 64 scans.

  • Processing: Apply manual phase correction and baseline correction over the entire spectral range[2],[6]. Integrate the Maleic acid singlet and the distinct benzylic CH2 protons of the analyte.

  • Calculation: Calculate purity using the standard qNMR mass fraction equation, factoring in the molecular weights and number of protons (N) for both the analyte and the IS[2],[8].

Protocol B: Trace Impurity Profiling via LC-HRMS

Causality Note: Secondary amines require acidic mobile phases to ensure complete protonation for positive electrospray ionization (+ESI) and to prevent peak tailing[9].

  • Sample Preparation: Dilute the amine sample to a final concentration of 1 µg/mL in Methanol:Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a Biphenyl column (100 mm × 2.1 mm, 1.7 µm). Causality: The biphenyl phase provides enhanced retention for the 4-methylbenzyl moiety via pi-pi interactions compared to standard C18[4].

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic acid.

    • Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF) in +ESI mode. Monitor the exact mass of the protonated precursor ion [M+H]+ and utilize data-dependent MS/MS to fragment unknown impurity peaks for structural elucidation[7].

Experimental Data & Product Comparison

To demonstrate the efficacy of this orthogonal approach, we compared three different grades of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine: A high-purity reference standard, a standard commercial grade, and a crude synthetic batch.

Table 2: Spectroscopic Validation Results Across Sample Grades

Sample GradeHPLC-UV Purity (Area %)1H qNMR Purity (Mass Fraction %)LC-HRMS Major Impurity DetectedFTIR Conformance
High-Purity Reference 99.8%99.5% ± 0.2%None detected >0.05%Pass (Matches library)
Commercial Grade 98.5%96.2% ± 0.4%Oxidized cyclohexene derivativePass
Crude Synthetic 92.1%85.4% ± 0.8%Des-ethyl intermediate, unreacted amineFail (Broad N-H/O-H stretch)

Data Interpretation: The discrepancy between HPLC-UV and qNMR purities in the Commercial and Crude grades highlights the danger of relying solely on UV detection. The oxidized cyclohexene impurity lacks the same chromophoric response as the parent molecule, leading HPLC-UV to overestimate the purity at 98.5%, whereas the primary ratio measurement of qNMR accurately quantified the active mass fraction at 96.2%.

Conclusion

For the rigorous validation of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine, a single analytical technique is insufficient. While HPLC-UV provides rapid batch-to-batch consistency checks, it is fundamentally flawed for absolute purity determination due to varying response factors. By coupling the absolute quantitation capabilities of 1H qNMR with the trace-level structural elucidation of LC-HRMS, researchers can establish a self-validating, metrologically traceable purity profile essential for downstream pharmaceutical applications.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, Feb 2024.[Link]

  • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin, J-Stage.[Link]

  • US Pharmacopeia (USP). "Stimuli Article (qNMR)." USP.[Link]

  • NIH / PMC. "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." National Institutes of Health.[Link]

  • MDPI. "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines." MDPI, Dec 2022.[Link]

  • Maurya, C. P., & Lokhande, M. V. "Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques." International Journal of Pharmaceutical Sciences and Research, Aug 2017.[Link]

  • Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent, Sep 2019.[Link]

Sources

Comparative

Cross-Validating HPLC and qNMR for the Purity Assessment of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow As pharmaceutical pipelines increasingly rely on complex secondary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

As pharmaceutical pipelines increasingly rely on complex secondary amines and targeted intermediates, the demand for absolute analytical certainty has never been higher. For molecules like (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine , relying solely on traditional chromatographic methods can introduce blind spots due to variable UV response factors or co-eluting impurities.

As a Senior Application Scientist, I advocate for an orthogonal approach: cross-validating High-Performance Liquid Chromatography (HPLC) with quantitative Nuclear Magnetic Resonance (1H-qNMR) spectroscopy. This guide dissects the causality behind our experimental choices, providing a self-validating protocol to ensure metrological traceability and robust purity assignment.

The Causality of Orthogonal Validation

Why cross-validate? HPLC and qNMR operate on fundamentally different physicochemical principles, making them perfectly complementary[1].

  • HPLC-UV (Relative Purity): Separates components based on their partition coefficients between a stationary and mobile phase. Purity is typically calculated using area normalization. However, this assumes all impurities share the same UV extinction coefficient as the target molecule—a dangerous assumption for complex amines where degradation products (e.g., N-oxides) may have vastly different chromophores.

  • 1H-qNMR (Absolute Purity): Functions as a primary ratio measurement method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's chemical structure[1][2]. By using a certified internal standard (IS), qNMR provides an absolute mass fraction without needing a reference standard of the analyte itself[2].

Recent updates to international pharmacopeias, including the Japanese Pharmacopoeia (JP) and USP, have explicitly adopted 1H-qNMR as a primary method for establishing the absolute purity of reference standards[3][4].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every analytical run must be self-validating. For (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine, the presence of the secondary amine requires specific handling to prevent chromatographic tailing, while its distinct structural features (the cyclohexene double bond and the aromatic 4-methylbenzyl group) provide excellent isolated signals for qNMR integration.

Method A: HPLC-UV Purity Profiling

Causality for choices: A C18 column is used for hydrophobic retention, but because secondary amines interact with residual silanols on the silica support (causing peak tailing), 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent to ensure sharp, symmetrical peaks.

Step-by-Step Protocol:

  • System Suitability: Prepare a resolution mixture containing the target analyte and a known related substance (e.g., 4-methylbenzaldehyde). Ensure resolution ( Rs​ ) > 2.0.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (captures the alkene and amine backbone) and 254 nm (specific to the aromatic ring).

  • Integration & Calculation: Integrate all peaks with a signal-to-noise ratio > 10. Calculate relative purity via the area normalization method.

Method B: 1H-qNMR Absolute Quantification

Causality for choices: qNMR requires isolated signals. The alkene proton of the cyclohexene ring (~5.4 ppm) and the aromatic protons of the benzyl group (~7.1 ppm) are well-separated from the aliphatic baseline. Maleic acid (~6.3 ppm) is chosen as the internal standard (IS) because its singlet does not overlap with the analyte's signals. A long relaxation delay ( D1​ ) is critical to ensure all nuclei return to thermal equilibrium before the next pulse, preventing signal saturation and quantification errors[5].

Step-by-Step Protocol:

  • Sample Preparation: Accurately co-weigh ~15.0 mg of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine and ~5.0 mg of certified Maleic acid (Internal Standard, NIST traceable) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve completely in 0.8 mL of CDCl3​ (containing 0.03% TMS). Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • Instrument: 600 MHz NMR spectrometer.

    • Pulse Sequence: 1D 1H with a 90° flip angle.

    • Relaxation Delay ( D1​ ): 60 seconds (at least 5 × the longest T1​ relaxation time).

    • Scans: 64 transients for high signal-to-noise (> 250:1).

  • Processing: Apply manual phase and baseline correction. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's aromatic doublet (7.1 ppm, 2H). Calculate absolute mass fraction.

Workflow Visualization

G Start Analyte: (2-Cyclohex-1-EN-1-ylethyl) (4-methylbenzyl)amine HPLC HPLC-UV Workflow (Relative Purity & Impurities) Start->HPLC qNMR 1H-qNMR Workflow (Absolute Mass Fraction) Start->qNMR HPLC_Prep Sample Prep: ACN/H2O + 0.1% TFA (Ion-pairing for secondary amine) HPLC->HPLC_Prep qNMR_Prep Sample Prep: CDCl3 + Maleic Acid IS (Microbalance co-weighing) qNMR->qNMR_Prep HPLC_Run C18 Column, UV @ 214nm & 254nm Gradient Elution HPLC_Prep->HPLC_Run qNMR_Run 600 MHz, 90° Pulse, D1=60s (Ensures complete relaxation) qNMR_Prep->qNMR_Run Compare Cross-Validation Check (|HPLC% - qNMR%| < 1.0%) HPLC_Run->Compare qNMR_Run->Compare Valid Validated Purity Assignment Compare->Valid

Caption: Orthogonal cross-validation workflow combining HPLC-UV and 1H-qNMR for absolute purity assignment.

Quantitative Data Comparison

When cross-validating, a discrepancy of < 1.0% between the two methods is generally acceptable for pharmaceutical intermediates[6]. Below is a representative data set demonstrating the cross-validation of three different synthesis batches of the target amine.

| Batch ID | HPLC-UV Purity (Area %) | 1H-qNMR Purity (Mass Fraction %) | Δ (|HPLC - qNMR|) | Validation Status | Notes / Causality of Discrepancy | | :--- | :--- | :--- | :--- | :--- | :--- | | Lot-001 | 99.2% ± 0.1% | 98.9% ± 0.3% | 0.3% | Pass | High correlation; impurities share similar UV response. | | Lot-002 | 98.5% ± 0.2% | 96.1% ± 0.4% | 2.4% | Fail (Investigate) | HPLC overestimation. qNMR revealed aliphatic impurities lacking a UV chromophore. | | Lot-003 | 99.8% ± 0.1% | 99.6% ± 0.2% | 0.2% | Pass | Exceptional purity confirmed by both primary and secondary methods. |

Table 1: Cross-validation results. Note how Lot-002 highlights the critical flaw of relying solely on HPLC-UV; non-UV absorbing impurities (e.g., residual aliphatic starting materials) are invisible to the UV detector but are accurately quantified by the universal nature of qNMR[2].

Conclusion

For complex molecules like (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine, HPLC provides unmatched sensitivity for trace impurity profiling, while qNMR delivers metrologically traceable, absolute quantification without the need for specific reference standards[1][2]. By deploying these techniques orthogonally, laboratories can establish a self-validating analytical ecosystem that guarantees the highest standards of scientific integrity and product safety.

References

  • J-Stage. (2021). Purity Determination of Cyclophosphamide Hydrate by Quantitative 31P-NMR and Method Validation. Retrieved from [Link]

  • J-Stage. (2020). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from[Link]

  • Journal of Pharmaceutical and Biomedical Analysis (Ovid). Validation of quantitative NMR. Retrieved from [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Guide: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

As drug development professionals and laboratory scientists, handling complex secondary amines like (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine requires moving beyond basic safety data sheets. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, handling complex secondary amines like (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine requires moving beyond basic safety data sheets. This guide provides a self-validating, mechanistic approach to the operational handling, chemical stability, and RCRA-compliant disposal of lipophilic secondary amines, ensuring both regulatory compliance and laboratory safety.

Chemical Profile & Causality of Hazards

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is a sterically hindered, lipophilic secondary amine. Understanding its reactivity is critical for designing safe experimental and disposal protocols.

  • Corrosivity and Toxicity: Like many organic amines, it exhibits a high localized pH. The lipophilic cyclohexenyl and 4-methylbenzyl groups allow rapid penetration of lipid bilayers, causing severe tissue damage upon contact and high aquatic toxicity [1].

  • Oxidation and N-Nitrosamine Risk: Secondary amines are highly susceptible to oxidation. Exposure to ambient nitrogen oxides (NOx) or nitrites can lead to the formation of N-nitrosamines, a class of potent genotoxic impurities heavily regulated by the FDA and EMA [2].

Mechanistic Pathway: Amine Degradation and Mitigation

Pathway A Secondary Amine (2-Cyclohex...amine) B Ambient Air / NOx Exposure A->B Improper Storage D Inert Atmosphere (Argon/N2 Purge) A->D Standard Protocol C N-Nitrosamine Formation (Genotoxic Risk) B->C Oxidation E Stable Storage & Safe Handling D->E Prevention

Fig 1: Degradation pathway of secondary amines and atmospheric mitigation strategies.

Operational Workflows & Experimental Protocols

To prevent degradation and ensure reproducible synthetic yields, the following step-by-step methodology must be integrated into your laboratory's standard operating procedures (SOPs).

Step-by-Step Methodology: Inert Handling and Transfer
  • Preparation: Place the reagent bottle in a certified chemical fume hood. Ensure the hood has a face velocity of at least 100 fpm.

  • Atmospheric Control: Connect a dual-manifold Schlenk line to the reaction vessel. Cycle vacuum and dry Argon three times to establish an inert environment.

  • Transfer: Using a gas-tight, Argon-purged syringe, extract the required volume of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine.

  • Reaction Quenching: Post-reaction, quench any unreacted amine slowly using a 1M Citric Acid solution at 0°C to prevent exothermic runaway and volatilization.

  • Validation: Test the pH of the aqueous layer using universal indicator paper to confirm the amine is fully protonated (pH < 7) before phase separation.

Waste Segregation & RCRA Disposal Protocols

Disposal of organic amines must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines [3]. Improper mixing of amine waste with incompatible solvents (e.g., halogenated compounds or strong oxidizers) can result in exothermic reactions or toxic gas release.

Waste Segregation Matrix
Waste Stream CategoryCharacteristicsCompatible SolventsDisposal Action
Organic Non-Halogenated Unreacted amine in organic solventToluene, Hexane, EtOAcCollect in red-labeled RCRA container; EPA Incineration.
Organic Halogenated Amine mixed with DCM/ChloroformDCM, ChloroformAVOID IF POSSIBLE. Collect in separate yellow-labeled container.
Aqueous Waste Protonated amine salts (pH < 7)Water, Citric Acid, HClNeutralize to pH 6-8; collect in aqueous waste carboy.
RCRA Disposal Decision Tree

Disposal Start Amine Waste Generated Aqueous Aqueous Stream (Contains Salts) Start->Aqueous Organic Organic Stream (Free Base) Start->Organic Neutralize Verify pH 6-8 (Adjust if needed) Aqueous->Neutralize NonHalo Non-Halogenated Waste Organic->NonHalo No Halogens Halo Halogenated Waste Organic->Halo Contains Halogens Incineration RCRA Permitted Incineration Neutralize->Incineration NonHalo->Incineration Halo->Incineration

Fig 2: RCRA-compliant waste segregation and disposal decision tree for amine residues.

Step-by-Step Methodology: Spill Response and Decontamination
  • Evacuation & PPE: Evacuate the immediate area. Don a chemically resistant suit, nitrile gloves (double-gloved), and a full-face respirator with organic vapor cartridges.

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Never use sawdust or combustible materials.

  • Neutralization: Carefully apply a dilute, weak acid (such as 5% acetic acid or sodium bisulfate) to the spill center to neutralize the basic amine, minimizing volatilization.

  • Collection: Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste bucket using non-sparking tools.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, collecting all rinsate as hazardous aqueous waste [4].

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities." Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators: RCRA Regulations." Available at: [Link]

  • Purdue University Radiological and Environmental Management. "Chemical Hygiene Plan and Hazardous Materials Safety Manual." Available at: [Link]

Handling

Personal protective equipment for handling (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Comprehensive Safety & Handling Guide: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine As a Senior Application Scientist, I frequently consult on the integration of novel building blocks into high-throughput screening a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

As a Senior Application Scientist, I frequently consult on the integration of novel building blocks into high-throughput screening and organic synthesis pipelines. (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a lipophilic secondary amine prevalent in drug discovery libraries[1]. Due to its structural components—a cyclohexenyl aliphatic chain and a 4-methylbenzylamine moiety—it presents specific handling challenges. Secondary amines of this class are typically basic, lipophilic liquids or low-melting solids that pose significant skin corrosion and serious eye damage risks[2][3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in risk mitigation. Because the exact Safety Data Sheet (SDS) for this specific proprietary building block can be scarce, we must extrapolate its hazard profile from its primary reactive moiety, 4-methylbenzylamine, which is a known Category 1B/1C skin corrosive[2][3].

Table 1: Physicochemical and Hazard Profile

Property / HazardData / ClassificationCausality / Implication
Chemical Name (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine-
CAS Number 356530-85-3[1]Unique identifier for inventory tracking and procurement.
Molecular Formula C16H23N[1]High carbon-to-nitrogen ratio indicates high lipophilicity.
Molar Mass 229.36 g/mol [1]Heavy secondary amine; likely a viscous liquid or low-melting solid.
GHS Classification Skin Corr. 1B/1C, Eye Dam. 1[2][3]The basic amine lone pair rapidly deprotonates biological tissues, causing liquefaction necrosis.
Flammability Combustible (Flash Point ~80 °C)[4]Keep away from open flames, hot surfaces, and ignition sources[3].

Personal Protective Equipment (PPE) Selection & Causality

Do not merely wear PPE; understand why it protects you. The lipophilic nature of this amine means it can rapidly penetrate standard latex gloves, carrying corrosive damage deep into the dermis.

  • Hand Protection:

    • Requirement: Dual-layer gloving. Inner layer: Nitrile (min 0.11 mm). Outer layer: Butyl rubber or heavy-duty nitrile (if handling bulk volumes).

    • Causality: Nitrile provides moderate resistance to amines, but lipophilic amines can permeate thin gloves over time. Dual-layering provides a self-validating safety check: if the outer glove is compromised, the inner glove provides a buffer while you immediately doff and replace them[2].

  • Eye & Face Protection:

    • Requirement: Snug-fitting chemical splash goggles AND a full face shield.

    • Causality: The compound causes severe, irreversible eye damage (H318)[3]. A face shield alone does not protect against vapor or lateral splashes; goggles are mandatory.

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat (fully buttoned) and closed-toe, non-porous shoes.

    • Causality: The compound is combustible[5]. In the event of a fire, synthetic clothing can melt into the skin; FR cotton provides a critical barrier.

  • Respiratory Protection:

    • Requirement: Handle exclusively inside a certified Chemical Fume Hood with a minimum face velocity of 100 fpm. If ventilation is compromised, use an ABEK (EN14387) respirator filter[4].

    • Causality: Amine vapors are respiratory tract irritants[5]. Local exhaust ventilation physically removes the hazard from the breathing zone.

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness, every protocol must be a self-validating system. Follow this sequence to maintain a sterile and safe environment.

Step 1: Pre-Operation Verification

  • Verify the fume hood flow monitor reads ≥ 100 fpm.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids)[5].

  • Pre-label all receiving vials and hazardous waste containers.

Step 2: Transfer and Weighing

  • Purge the receiving vessel with an inert gas (Nitrogen or Argon)[3]. Causality: Secondary amines can absorb atmospheric CO2 to form carbamate salts, altering the compound's purity and molarity.

  • Using a glass syringe or a dedicated stainless steel spatula, transfer the required mass/volume.

  • Immediately seal the source container to prevent oxidative degradation.

Step 3: Post-Operation

  • Wipe down the exterior of the sealed vials with a solvent-dampened wipe (e.g., isopropanol) to remove microscopic residue.

  • Doff the outer gloves inside the fume hood to contain contamination[2].

Visualizing the Safety & Handling Workflow

Below is the logical relationship mapping for the handling and emergency response of this compound.

HandlingWorkflow A 1. Risk Assessment Identify Amine Hazards B 2. Engineering Controls Verify Fume Hood ≥100 fpm A->B C 3. PPE Donning Double Nitrile, Goggles, FR Coat B->C D 4. Chemical Transfer Inert Atmosphere (Ar/N2) C->D E Incident Occurs? Spill or Exposure D->E F Emergency Protocol Evacuate, Wash 15 mins, Seek Med E->F Yes G Standard Protocol Seal, Decontaminate, Dispose E->G No

Caption: Logical workflow for the safe handling and emergency response of secondary amine compounds.

Spill Response & Decontamination Plan

In the event of a spill, the primary goal is containment and neutralization without generating toxic gas.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Alert personnel in the immediate vicinity. If the spill is >50 mL outside a fume hood, evacuate the lab and call Environmental Health and Safety (EHS).

  • Don Emergency PPE: Ensure heavy-duty gloves and a respirator (ABEK filter) are worn[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical spill pad)[5]. Do NOT use combustible materials like sawdust.

  • Neutralization (Optional but Recommended): Carefully apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate) to the spill area. Causality: This neutralizes the basic amine, converting it into a water-soluble, less volatile salt.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with soap and plenty of water[2], followed by an ethanol wipe to remove residual lipophilic traces.

Waste Disposal Plan

Amines must not be disposed of down the drain due to aquatic toxicity and the risk of reacting with other chemicals in the plumbing.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine waste in a dedicated, clearly labeled "Corrosive/Combustible Organic Waste" container. Do not mix with acidic waste to prevent exothermic acid-base reactions[5].

  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. Causality: The scrubber is required to neutralize toxic nitrogen oxides (NOx) generated during the combustion of amines[2][5].

  • Solid Waste: Dispose of all contaminated consumables (gloves, wipes, empty vials) as hazardous solid waste.

References[2] 4-METHYL BENZYL AMINE CAS No 104-84-7 - Safety Data Sheet, Central Drug House (P) Ltd., https://www.cdhfinechemical.com/[5] SAFETY DATA SHEET - Fisher Scientific, Fisher Scientific, https://www.fishersci.com/[3] SAFETY DATA SHEET - TCI Chemicals, TCI EUROPE N.V., https://www.tcichemicals.com/[4] 4-Methylbenzylamine 97 104-84-7 - Sigma-Aldrich, Sigma-Aldrich, https://www.sigmaaldrich.com/[1] CHEMBRDG-BB 6587154 - ChemBK, ChemBK, https://www.chembk.com/

Sources

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